1-(2-chlorobenzyl)-1H-pyrazol-4-amine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQYFVCAUFJJAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Blueprint of a Key Intermediate: A Technical Guide to 1-(2-chlorobenzyl)-1H-pyrazol-4-amine
Introduction
Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science, valued for their wide-ranging biological activities and unique physicochemical properties.[1][2] Among these, 1-(2-chlorobenzyl)-1H-pyrazol-4-amine serves as a crucial building block in the synthesis of more complex molecules, including potential therapeutic agents.[3] A thorough spectroscopic analysis is essential to confirm the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent research and development.[2][4]
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is a synthesis of established principles for pyrazole derivatives and analysis of structurally related compounds.[1][5][6] This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and the rationale behind spectral interpretation.
Molecular Structure and Analytical Workflow
The initial step in any spectroscopic analysis is a clear understanding of the molecule's structure. The workflow for characterizing a newly synthesized batch of this compound follows a logical progression from synthesis to multi-faceted spectroscopic confirmation.
Caption: General workflow for the synthesis and spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR are critical for unambiguous structural assignment.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.[1]
-
Instrumentation: Utilize a 300 or 500 MHz NMR spectrometer (e.g., Bruker Avance).[1]
-
¹H NMR Acquisition:
-
Spectral Width: 0-10 ppm
-
Pulse Angle: 30-45°
-
Relaxation Delay: 1-2 seconds
-
Scans: 16-32[1]
-
-
¹³C NMR Acquisition:
-
Spectral Width: 0-160 ppm
-
Pulse Angle: 45°
-
Relaxation Delay: 2-5 seconds
-
Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[1]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For ¹H NMR, integrate the peaks to determine proton ratios.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the benzylic methylene protons, the aromatic protons of the chlorobenzyl group, and the amine protons. The data below is predicted for a DMSO-d₆ solvent, which is commonly used for pyrazole derivatives.[5][7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-3 (pyrazole) | ~7.5 | s | 1H | The C-H proton at position 3 of the pyrazole ring is expected to be a singlet. |
| H-5 (pyrazole) | ~7.2 | s | 1H | The C-H proton at position 5 is also a singlet, typically found slightly upfield from H-3.[8] |
| Aromatic (benzyl) | 7.2-7.5 | m | 4H | The four protons of the 2-chlorobenzyl group will appear as a complex multiplet in the aromatic region. |
| -CH₂- (benzyl) | ~5.2 | s | 2H | The methylene protons adjacent to the pyrazole nitrogen and the chlorinated benzene ring will appear as a singlet.[6] |
| -NH₂ (amine) | ~4.0 | br s | 2H | The amine protons will be a broad singlet, and its chemical shift can be concentration and temperature-dependent. |
Note: "s" denotes singlet, "m" denotes multiplet, and "br s" denotes broad singlet.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide information on all unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 (pyrazole) | ~135 | The carbon at position 3 of the pyrazole ring.[9][10] |
| C-5 (pyrazole) | ~128 | The carbon at position 5 of the pyrazole ring.[5][9] |
| C-4 (pyrazole) | ~115 | The carbon bearing the amine group, shifted upfield due to the electron-donating effect of the nitrogen. |
| Aromatic C-Cl | ~132 | The carbon atom of the benzene ring directly attached to the chlorine atom. |
| Aromatic C-CH₂ | ~136 | The quaternary carbon of the benzene ring attached to the methylene group. |
| Aromatic CH | 127-130 | The remaining four CH carbons of the chlorobenzyl group. |
| -CH₂- (benzyl) | ~52 | The benzylic methylene carbon.[6] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[11]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3400-3250 | Medium (two bands) | Primary Amine (-NH₂)[12] |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Ar-H |
| Aliphatic C-H Stretch | 2950-2850 | Weak | -CH₂- |
| N-H Bend (Scissoring) | 1650-1580 | Medium | Primary Amine (-NH₂)[13][14] |
| C=C and C=N Stretch | 1600-1450 | Medium to Strong | Aromatic Ring and Pyrazole Ring |
| C-N Stretch | 1335-1250 | Strong | Aromatic Amine[12] |
| C-Cl Stretch | 800-600 | Strong | Chloroaromatic |
The presence of two distinct bands in the N-H stretching region is a clear indicator of a primary amine.[12] The C-N stretching of the pyrazole ring is also a characteristic feature.[15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.[16]
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Impact (EI) is a common method for this type of molecule.
-
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.
Predicted Mass Spectrum Data and Fragmentation
The molecular weight of this compound (C₁₀H₁₀ClN₃) is 207.66 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.
Key Fragmentation Pathways:
The primary fragmentation is expected to be the cleavage of the benzylic C-N bond, which is a common pathway for benzyl-substituted compounds.[17]
Caption: Predicted major fragmentation pathway for this compound.
Predicted Key Fragments:
| m/z | Proposed Fragment | Significance |
| 207/209 | [C₁₀H₁₀ClN₃]⁺˙ (Molecular Ion) | Confirms the molecular weight. The isotopic pattern confirms the presence of chlorine. |
| 125/127 | [C₇H₆Cl]⁺ | A major fragment resulting from the stable chlorotropylium or chlorobenzyl cation.[17] |
| 91 | [C₇H₇]⁺ | Loss of chlorine from the m/z 125 fragment, forming the very stable tropylium ion. |
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By correlating the predicted NMR chemical shifts, IR absorption frequencies, and mass spectrometric fragmentation patterns with experimentally obtained data, researchers can confidently verify the identity and purity of this important synthetic intermediate. Adherence to the described protocols and a thorough understanding of the underlying principles of spectroscopic interpretation are paramount for ensuring the quality and reliability of research in drug discovery and development.
References
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Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). Available at: [Link]
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¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate. Available at: [Link]
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13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6 - ResearchGate. Available at: [Link]
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO - Prof. Dr. H.-H. Limbach. Available at: [Link]
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). Available at: [Link]
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The 1H NMR spectrum of pyrazole in a nematic phase - Magnetic Resonance in Chemistry. Available at: [Link]
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Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Available at: [Link]
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FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Retrosynthetic Analysis of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine
Executive Summary
This in-depth technical guide provides a comprehensive retrosynthetic analysis for the synthesis of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine, a heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. Moving beyond simple procedural outlines, this document elucidates the causal logic behind strategic synthetic choices, weighing the merits of multiple convergent pathways. We will dissect two primary retrosynthetic strategies: one prioritizing the late-stage formation of the C4-amine bond via modern cross-coupling chemistry, and a second, more classical approach that builds the molecule by N-alkylation of a pre-functionalized 4-aminopyrazole core. Each strategy is evaluated for robustness, scalability, and efficiency. Detailed, field-tested experimental protocols are provided for key transformations, supported by mechanistic insights and authoritative references to ensure scientific integrity. This guide is designed to empower researchers to not only replicate these syntheses but also to adapt these principles to their own complex target molecules.
Chapter 1: Introduction to the Target Molecule
The target molecule, this compound, represents a valuable building block in drug discovery. Its structure combines several key features that are frequently exploited in the design of biologically active agents:
-
A 1,4-Disubstituted Pyrazole Core: The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and its metabolic stability.
-
A Primary Arylamine: The 4-amino group serves as a crucial vector for further functionalization, allowing for the introduction of diverse substituents through amide bond formation, reductive amination, or participation in further cross-coupling reactions.
-
An N-Substituted Benzyl Group: The 2-chlorobenzyl moiety provides a lipophilic handle that can occupy specific pockets in protein targets, influencing potency and selectivity.
The strategic synthesis of this molecule is therefore a relevant challenge, requiring careful consideration of regioselectivity and functional group compatibility.
Chapter 2: Core Principles of Retrosynthetic Design
A successful retrosynthesis begins by identifying the most strategic bond disconnections in the target molecule. For this compound, two logical points of disconnection immediately present themselves: the N1-C(benzyl) bond and the C4-N(amine) bond. The order in which these bonds are disconnected defines the overall synthetic strategy.
-
Strategy A: Disconnect the N1-C(benzyl) bond first. This approach relies on the N-alkylation of a 4-aminopyrazole intermediate. The success of this route hinges on controlling the regioselectivity of the alkylation on the two pyrazole nitrogens.
-
Strategy B: Disconnect the C4-N(amine) bond first. This modern strategy involves installing the amino group onto a pre-assembled 1-(2-chlorobenzyl)pyrazole scaffold, often employing powerful transition-metal-catalyzed cross-coupling reactions.
We will explore both pathways, detailing the synthesis of the requisite precursors and providing robust protocols for the key transformations.
Chapter 3: Pathway I - Late-Stage Amination via C-N Cross-Coupling
This strategy is elegant and leverages one of the most powerful tools in modern organic synthesis: the Buchwald-Hartwig amination.[1] The key is to form the relatively robust N-benzyl bond early and install the more sensitive amino group in a final, high-yielding step.
Retrosynthetic Analysis
The primary disconnection is the C4-N bond, which can be formed via a palladium-catalyzed amination. This leads back to a 4-halo-1-(2-chlorobenzyl)-1H-pyrazole intermediate and an ammonia equivalent. The N-benzyl bond is then disconnected, leading back to a simple 4-halopyrazole and 2-chlorobenzyl bromide.
Caption: Retrosynthetic pathway based on a late-stage Buchwald-Hartwig amination.
Causality and Experimental Choices
The choice of a Buchwald-Hartwig amination is deliberate. It offers exceptional functional group tolerance and typically proceeds under milder conditions than classical methods like nucleophilic aromatic substitution, which would require harsh conditions for an electron-rich pyrazole ring.[2] The key challenge in this reaction is the choice of an effective ammonia surrogate, as using ammonia gas directly can be technically difficult. A common and effective solution is to use benzophenone imine as an ammonia equivalent, followed by acidic hydrolysis of the resulting diphenylimine.
For the preceding N-alkylation step, reacting 4-bromopyrazole with 2-chlorobenzyl bromide is generally straightforward. Since 4-bromopyrazole is symmetric, the issue of N1/N2 regioselectivity is moot, simplifying the synthesis of the key intermediate.[3][4]
Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination
Step 1: Synthesis of 4-Bromo-1-(2-chlorobenzyl)-1H-pyrazole
-
To a solution of 4-bromopyrazole (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M) is added potassium carbonate (K₂CO₃, 1.5 eq).
-
The suspension is stirred at room temperature for 15 minutes.
-
2-Chlorobenzyl bromide (1.1 eq) is added dropwise, and the reaction mixture is stirred at 60 °C for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is cooled to room temperature, diluted with water, and extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (hexanes/ethyl acetate gradient) to yield the desired product.
Step 2: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask is added 4-bromo-1-(2-chlorobenzyl)-1H-pyrazole (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous toluene (0.2 M), benzophenone imine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq) are added sequentially under argon.
-
The reaction mixture is heated to 100 °C and stirred for 12-18 hours.
-
After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is dissolved in tetrahydrofuran (THF, 0.3 M). 2 M aqueous hydrochloric acid (HCl) is added, and the mixture is stirred at room temperature for 2 hours to hydrolyze the imine.
-
The mixture is basified with aqueous sodium hydroxide (NaOH) to pH > 10 and extracted three times with dichloromethane.
-
The combined organic layers are dried, filtered, and concentrated. The crude amine is purified by column chromatography to afford the final product.
Chapter 4: Pathway II - N-Alkylation of a 4-Aminopyrazole Core
This classical and highly reliable pathway involves constructing the 4-aminopyrazole building block first, followed by its N-alkylation. The primary challenge in this route is controlling the regioselectivity of the final alkylation step.
Retrosynthetic Analysis
The first disconnection is the N1-C(benzyl) bond, leading to 4-aminopyrazole and 2-chlorobenzyl bromide. The 4-aminopyrazole itself is most reliably accessed via functional group interconversion (FGI) from 4-nitropyrazole, which in turn comes directly from the nitration of pyrazole. This is a linear, robust, and well-documented sequence.[5][6]
Caption: Retrosynthetic pathway based on N-alkylation of a 4-aminopyrazole core.
Causality and Experimental Choices
Nitration and Reduction: The synthesis of 4-aminopyrazole via a nitro-reduction sequence is a cornerstone of pyrazole chemistry. The direct nitration of pyrazole is highly regioselective for the C4 position due to the electronic nature of the heterocycle.[7][8] While older procedures used harsh conditions, modern methods with mixed fuming nitric and sulfuric acids provide high yields at moderate temperatures.[7] The subsequent reduction of the nitro group is typically quantitative, with catalytic hydrogenation (e.g., H₂/Pd-C) being the cleanest method. Alternatively, chemical reductants like tin(II) chloride (SnCl₂) in HCl are also highly effective.[5]
N-Alkylation Regioselectivity: The alkylation of 4-aminopyrazole with 2-chlorobenzyl bromide can potentially yield two regioisomers: the desired 1-substituted product and the 1,5-disubstituted (or N2-alkylated) isomer. However, the steric bulk of the substituent at C5 (in this case, a hydrogen) versus the C3 position influences the site of alkylation. For many 4-substituted pyrazoles, alkylation preferentially occurs at the less sterically hindered N1 position, a preference that can be enhanced by the choice of base and solvent.[3][9]
Experimental Protocols
Step 1: Synthesis of 4-Nitropyrazole [7][8]
-
Caution: This reaction involves strong, fuming acids and is highly exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including an acid-resistant apron and face shield.
-
To a flask cooled in an ice-water bath is added concentrated sulfuric acid (H₂SO₄, 3.0 eq).
-
Pyrazole (1.0 eq) is added portion-wise, ensuring the internal temperature does not exceed 20 °C.
-
A pre-cooled mixture of fuming nitric acid (98%, 1.5 eq) and fuming sulfuric acid (20% SO₃, 2.0 eq) is added dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and then heated to 50 °C for 2 hours.
-
The reaction mixture is cooled and carefully poured onto crushed ice.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried to yield 4-nitropyrazole as a white solid.
Step 2: Synthesis of 4-Aminopyrazole [5]
-
To a solution of 4-nitropyrazole (1.0 eq) in ethanol is added tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).
-
The mixture is heated to reflux, and concentrated HCl is added portion-wise. The reaction is refluxed for 3 hours.
-
The mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and basified to pH > 12 with a cold 40% aqueous NaOH solution.
-
The aqueous layer is extracted continuously with ethyl acetate for 24 hours.
-
The organic extract is dried over anhydrous potassium carbonate, filtered, and concentrated to give 4-aminopyrazole.
Step 3: N-Alkylation to yield this compound
-
Follow the protocol for N-alkylation described in Section 3.3, Step 1, using 4-aminopyrazole as the starting material.
-
Purification by column chromatography may be required to separate the desired N1-alkylated product from any minor N2-alkylated isomer.
Chapter 5: Comparative Analysis and Strategic Recommendations
Both pathways represent viable and robust methods for synthesizing the target molecule. The optimal choice depends on the specific goals of the research program, such as scale, available equipment, and the need for analogue synthesis.
| Parameter | Pathway I (Late-Stage Amination) | Pathway II (N-Alkylation Core) |
| Number of Steps | 2 (from 4-bromopyrazole) | 3 (from pyrazole) |
| Key Challenge | Optimization of Pd-catalyzed amination | Controlling N-alkylation regioselectivity |
| Starting Materials | 4-Bromopyrazole, 2-Chlorobenzyl Bromide | Pyrazole, 2-Chlorobenzyl Bromide |
| Robustness | High; relies on a powerful, well-understood reaction. | Very high; uses classical, reliable transformations. |
| Scalability | Moderate; Pd catalysts can be expensive for large scale. | High; nitration/reduction are common industrial processes. |
| Safety | Requires handling of air-sensitive catalysts/reagents. | Involves highly corrosive fuming acids and exothermic nitration. |
| Versatility | Excellent for late-stage diversification of the amine. | Excellent for creating a library of different N-substituents. |
Senior Scientist's Recommendation
For routine laboratory synthesis and programs focused on exploring various N-benzyl analogues, Pathway II is the recommended route . It is built on a foundation of inexpensive starting materials and classical, high-yielding reactions. While it involves an extra step from commercial pyrazole, the synthesis of 4-aminopyrazole is exceptionally reliable and scalable. The potential issue of regioselectivity in the final step is often manageable through careful purification.
Pathway I becomes the strategy of choice when the primary goal is late-stage diversification at the 4-position. If a library of different amines (e.g., secondary amines, anilines) is desired from a common 4-bromo-1-benzylpyrazole intermediate, the power and scope of the Buchwald-Hartwig amination make it the superior approach.
Chapter 6: Conclusion
The retrosynthetic analysis of this compound highlights the strategic decisions inherent in modern organic synthesis. By comparing a classical, linear approach (Pathway II) with a modern, convergent strategy (Pathway I), we can appreciate the distinct advantages each offers. The robust and scalable nitro-reduction/N-alkylation sequence provides a reliable workhorse method, while the late-stage Buchwald-Hartwig amination offers flexibility and efficiency for targeted library synthesis. A thorough understanding of both the "why" and the "how" behind these pathways equips the research scientist with the tools necessary to tackle complex synthetic challenges with confidence and creativity.
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A Strategic Guide to the Biological Screening of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine: A Roadmap for Target Discovery and Preclinical Assessment
Introduction: Unlocking the Therapeutic Potential of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of therapeutic applications, from oncology to anti-inflammatory and anti-infective agents.[1][2][3] The inherent structural features of the pyrazole ring, including its aromaticity and ability to participate in hydrogen bonding, make it an attractive framework for designing novel therapeutics.[3] This guide provides a comprehensive, in-depth technical roadmap for the biological screening of a novel pyrazole-containing compound, 1-(2-chlorobenzyl)-1H-pyrazol-4-amine. Our objective is to elucidate its potential therapeutic value through a systematic and logically tiered screening cascade, designed to identify its biological targets, assess its safety profile, and provide a solid foundation for further drug development.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating and scientifically rigorous approach to the biological evaluation of this promising molecule.
A Tiered Approach to Biological Screening: From Broad Profiling to Target Deconvolution
A successful screening campaign for a novel chemical entity requires a strategic, multi-tiered approach. This allows for the early identification of potential liabilities and promising activities, thereby conserving resources and guiding the subsequent, more focused, and resource-intensive investigations. The proposed screening cascade for this compound is designed to be iterative, with the results from each tier informing the experiments in the next.
Sources
An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for 1-(2-chlorobenzyl)-1H-pyrazol-4-amine
Abstract
This guide provides a comprehensive framework for the identification and validation of therapeutic targets for the novel compound 1-(2-chlorobenzyl)-1H-pyrazol-4-amine. Recognizing the compound's novelty and the absence of established biological data, we leverage a strategy rooted in chemical scaffold analysis and analog-based inference. The pyrazole core is a well-established privileged structure in medicinal chemistry, known to interact with a wide array of protein classes. This document outlines a logical, multi-pronged approach, starting from broad, unbiased screening to focused, hypothesis-driven validation. We detail robust, self-validating experimental protocols, including advanced proteomic techniques and cellular assays, designed to elucidate the compound's mechanism of action and establish a clear path toward its potential therapeutic application.
Introduction: The Pyrazole Scaffold and the Opportunity of a Novel Agent
The compound this compound represents an unexplored molecule within the vast chemical space of pyrazole derivatives. The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that has proven to be a cornerstone in modern pharmacology.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, allow it to serve as a versatile bioisostere for other aromatic rings like benzene or imidazole, often leading to improved potency and pharmacokinetic profiles.[2]
Many FDA-approved drugs, such as the anti-inflammatory celecoxib (a COX-2 inhibitor), the anti-obesity drug rimonabant, and the analgesic difenamizole, feature a pyrazole core, highlighting the scaffold's therapeutic versatility.[1] Pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and antineurodegenerative effects.[3][4]
Given the established success of this scaffold, this compound warrants a systematic investigation to uncover its therapeutic potential. This guide provides the strategic and methodological framework for such an endeavor.
Foundational Strategy: From Unbiased Screening to Hypothesis Testing
Without prior biological data, a dual-pronged strategy is essential. We will simultaneously pursue an unbiased, broad screening approach to identify potential targets without preconceived notions, alongside a hypothesis-driven approach based on the known pharmacology of the pyrazole scaffold.
Unbiased (Phenotypic) Target Identification
This approach begins by observing the effect of the compound on cells or organisms and then working backward to identify the molecular target responsible for that effect.[5] This is particularly powerful for novel compounds as it can uncover unexpected mechanisms of action.
Hypothesis-Driven (Target-Based) Inference
Based on the extensive literature on pyrazole derivatives, we can formulate hypotheses about likely target classes.[2][6] The structure of this compound, with its substituted benzyl group and pyrazolamine core, suggests potential interactions with targets such as:
-
Protein Kinases: A primary target class for pyrazole-based inhibitors.
-
Cyclooxygenases (COX-1/COX-2): A classic target for anti-inflammatory pyrazoles.[3]
-
Monoamine Oxidases (MAO): Implicated in neurodegenerative disorders.[7]
-
Factor Xa (FXa): A key enzyme in the coagulation cascade.[2]
This dual approach ensures a comprehensive search, balancing the potential for novel discovery with focused, efficient investigation.
Phase 1: Unbiased Target Identification Methodologies
The primary goal of this phase is to "pull down" or identify proteins from a complex biological sample that physically interact with our compound of interest. Two robust, orthogonal methods are recommended: Affinity-Based Pulldown and Drug Affinity Responsive Target Stability (DARTS).
Method 1: Affinity-Based Protein Pulldown
This classic technique involves immobilizing the small molecule to a solid support (e.g., agarose beads) to capture its binding partners from a cell lysate.[8][9]
3.1.1 Experimental Rationale & Workflow
The core principle is that only proteins with sufficient affinity for the compound will be retained on the beads during washing steps. These captured proteins are then eluted and identified by mass spectrometry. To ensure the validity of the results, a control experiment using beads without the compound is run in parallel.
}
3.1.2 Detailed Protocol: On-Bead Affinity Matrix Approach
-
Synthesis: Synthesize an analog of this compound with a linker (e.g., a polyethylene glycol chain) attached to a position determined not to be critical for activity (preliminary SAR may be needed). Covalently attach this linker to NHS-activated agarose beads.
-
Lysate Preparation: Culture a relevant cell line (e.g., HEK293 for general screening or a cancer cell line like MDA-MB-231 if anticancer effects are suspected[6]) and prepare a native cell lysate using a non-denaturing lysis buffer.
-
Incubation: Incubate the cell lysate with the compound-conjugated beads and control beads (beads only) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads 3-5 times with lysis buffer to remove proteins that are not specifically bound.
-
Elution: Elute the bound proteins using a competitive binder, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands unique to the compound-bead pulldown, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Method 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that leverages the principle that when a small molecule binds to its target protein, it often stabilizes the protein's conformation, making it more resistant to proteolysis.[9]
3.2.1 Experimental Rationale & Workflow
This method avoids chemical modification of the compound, which can sometimes alter its binding properties. By treating a cell lysate with the compound and then subjecting it to a protease, target proteins will be "protected" and remain intact, while unbound proteins are degraded.
}
3.2.2 Detailed Protocol: DARTS
-
Lysate Preparation: Prepare a native cell lysate as described in the affinity pulldown protocol.
-
Compound Treatment: Aliquot the lysate into two tubes. To one, add this compound to a final concentration (e.g., 10 µM). To the other, add the vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.
-
Proteolysis: Add a protease (e.g., pronase or thermolysin) to both tubes and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. The optimal protease concentration and digestion time must be determined empirically.
-
Analysis: Stop the digestion by adding SDS-PAGE sample buffer and boiling. Run the samples on an SDS-PAGE gel.
-
Identification: Visualize the gel with Coomassie or silver stain. Bands that are present or more intense in the compound-treated lane compared to the vehicle lane are potential targets. Excise these bands and identify the proteins via LC-MS/MS.
Data Interpretation and Hit Prioritization
The output from both methods will be a list of proteins. True positive hits should ideally be identified by both orthogonal methods.
| Parameter | Affinity Pulldown | DARTS | Confidence Level |
| Protein X | Identified | Identified | High |
| Protein Y | Identified | Not Identified | Medium (Follow-up required) |
| Protein Z | Not Identified | Identified | Medium (Follow-up required) |
Table 1: Example Hit Prioritization Matrix.
Phase 2: Target Validation and Mechanistic Elucidation
Once a list of high-confidence candidate targets is generated, the next critical phase is to validate these interactions and confirm that they are responsible for a measurable biological effect.[10]
Direct Target Engagement Assays
These assays confirm the physical interaction between the compound and the purified target protein in a controlled, cell-free environment.
4.1.1 Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful in-cell and in-vitro method to verify target engagement. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[11]
4.1.2 Detailed Protocol: Isothermal Dose-Response CETSA
-
Cell Treatment: Treat intact cells with increasing concentrations of this compound.
-
Heating: Heat the cell suspensions at a specific temperature (determined from a preliminary melt-curve experiment) for 3 minutes, followed by rapid cooling.
-
Lysis & Separation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western Blot. A dose-dependent increase in the soluble protein fraction indicates direct target engagement.
Functional Assays: Linking Target to Phenotype
Validation must demonstrate that modulating the target with the compound leads to a therapeutic effect.[10] The specific assay depends on the identified target.
| Hypothetical Target | Recommended Functional Assay | Therapeutic Area |
| COX-2 | In vitro enzyme inhibition assay using purified COX-2; measurement of prostaglandin E2 (PGE2) levels in LPS-stimulated macrophages.[3] | Inflammation |
| p38 MAPK (Kinase) | In vitro kinase activity assay (e.g., ADP-Glo); Western blot for downstream substrate phosphorylation (e.g., phospho-MK2) in treated cells. | Cancer, Inflammation |
| MAO-B | MAO-Glo assay using purified enzyme to measure inhibition of monoamine oxidase activity.[7] | Neurodegenerative Disease |
Table 2: Example Functional Assays for Validating Hypothetical Targets.
Genetic Validation
Genetic methods provide the highest level of evidence for target validation.[10]
-
RNA interference (siRNA) or CRISPR/Cas9 Knockdown/Knockout: If knocking down or knocking out the target protein in a cell line phenocopies the effect of the compound, it provides strong evidence that the protein is the relevant target.
-
Overexpression: In some cases, overexpressing the target protein may confer resistance to the compound, further validating the on-target effect.
}
Conclusion and Future Directions
The journey from a novel chemical entity to a validated therapeutic agent is a systematic process of discovery and rigorous validation. For this compound, the path begins with broad, unbiased screening to generate a list of potential interacting proteins. These candidates must then be funneled through a series of orthogonal validation experiments—biophysical, functional, and genetic—to confirm direct engagement and establish a causal link between target modulation and a biological outcome. By following the comprehensive framework outlined in this guide, researchers can systematically decode the therapeutic potential of this promising compound and pave the way for its development as a next-generation therapeutic.
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Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link][9]
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literature review of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine and its analogs
An In-Depth Technical Guide to 1-(2-chlorobenzyl)-1H-pyrazol-4-amine and its Analogs: Synthesis, Kinase Inhibition, and Therapeutic Potential
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] This technical guide provides a comprehensive review of a specific, highly promising class of pyrazole derivatives: this compound and its analogs. We delve into the strategic synthesis of this core, explore its significant potential as a potent kinase inhibitor, particularly targeting Receptor Interacting Protein 1 (RIP1) kinase, and present detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics for inflammatory diseases and cancer.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are considered "privileged structures" in drug discovery.[1][2] Their synthetic accessibility and ability to serve as bioisosteric replacements for other functional groups have led to their incorporation into a wide range of therapeutic agents.[1] The pyrazole ring is a key component in several clinically successful drugs, including the anti-inflammatory agent Celecoxib, the anti-cancer drug Crizotinib, and the anti-obesity medication Rimonabant.[3]
The versatility of the pyrazole core allows for extensive functionalization at multiple positions, enabling fine-tuning of a compound's pharmacodynamic and pharmacokinetic properties. Analogs have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and potent, selective enzyme inhibition.[3][4][5][6][7] This guide will focus specifically on N-1 benzylated 4-aminopyrazoles, a subclass that has emerged as a particularly potent framework for kinase inhibition.
The 1-(Substituted Benzyl)-1H-pyrazol-4-amine Core
The this compound scaffold combines several features of high strategic value in medicinal chemistry:
-
The 4-Amino Group: This functional group is a crucial hydrogen bond donor and acceptor, frequently involved in anchoring the molecule within the active site of a biological target, such as the hinge region of a protein kinase.
-
The N1-Benzyl Group: The benzyl substituent at the N1 position provides a vector into solvent-exposed regions or hydrophobic pockets of a target protein. The substitution pattern on the phenyl ring is a critical determinant of activity and selectivity. The ortho-chloro substituent, as in our lead compound, enforces a specific conformational orientation and introduces an electronic effect that can modulate binding affinity.
-
The Pyrazole Core: Acts as a stable, planar scaffold that correctly orients the key interacting moieties (the 4-amino and N1-benzyl groups) in three-dimensional space.
Analogs based on this core have shown significant promise as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of a programmed cell death pathway known as necroptosis, which is implicated in a variety of inflammatory diseases.[8][9]
Synthetic Strategies
A robust and efficient synthesis is paramount for exploring the structure-activity relationship (SAR) of any chemical series. The most practical and well-documented approach to synthesizing this compound proceeds via a three-step sequence starting from commercially available pyrazole.
Synthetic Workflow Overview
The overall synthetic pathway involves the nitration of the pyrazole core at the C4 position, followed by regioselective N-alkylation with the desired benzyl halide, and concluding with the reduction of the nitro group to the target primary amine.
Detailed Experimental Protocol
The following protocol is a representative, self-validating methodology derived from optimized literature procedures for each step.[10][11][12]
Step 1: Synthesis of 4-Nitro-1H-pyrazole [11][12]
-
System Setup: In a three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer, cool 20% fuming sulfuric acid (3.0 eq) and concentrated sulfuric acid (2.1 eq) to 0-5°C in an ice-salt bath.
-
Nitrating Agent Preparation: Slowly add 98% fuming nitric acid (1.5 eq) to the cooled sulfuric acid mixture while maintaining the internal temperature below 10°C. This creates the nitrosulfuric acid nitrating agent.
-
Substrate Addition: Slowly add pyrazole (1.0 eq) portion-wise to the nitrating mixture, ensuring the temperature does not exceed 15°C. Causality Note: This slow, cooled addition is critical to control the highly exothermic nitration reaction and prevent runaway side reactions.
-
Reaction: After addition is complete, warm the mixture to 50°C and stir for 1.5 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum. The resulting 4-nitropyrazole is typically obtained in high purity (>95%) and yield (~85%).
Step 2: Synthesis of 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole [10]
-
System Setup: To a solution of 4-nitro-1H-pyrazole (1.0 eq), 2-chlorobenzyl alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.2 M), cool the mixture to 0°C under a nitrogen atmosphere.
-
Mitsunobu Reaction: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the cooled solution. Causality Note: The DIAD activates the PPh₃, which then forms a phosphonium salt with the alcohol. The pyrazole nitrogen then acts as a nucleophile, displacing the activated alcohol in an SN2 reaction. This reaction provides high regioselectivity for the N1 position.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor for the consumption of the starting pyrazole by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N1-alkylated product.
Step 3: Synthesis of this compound [10]
-
System Setup: Dissolve 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm or a balloon) with vigorous stirring. Causality Note: The palladium surface catalyzes the reduction of the nitro group to the amine by molecular hydrogen. This is a clean and high-yielding transformation with water as the only byproduct.
-
Reaction and Work-up: Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 4-12 hours). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by crystallization or chromatography if necessary.
Biological Activity and Structure-Activity Relationships (SAR)
The 1-benzyl-1H-pyrazole scaffold is a potent inhibitor of several protein kinases.[1][2] A landmark study identified analogs of this class as highly effective inhibitors of RIP1 kinase, a critical regulator of inflammation and necroptotic cell death.[8]
Target Profile: RIP1 Kinase and Necroptosis
Receptor-interacting protein kinase 1 (RIP1) is a serine/threonine kinase that functions as a key molecular switch in cellular signaling pathways, particularly those initiated by death receptors like the tumor necrosis factor receptor (TNFR1).[9] Depending on the cellular context, RIP1 can trigger pro-survival signals (via NF-κB), apoptosis, or a form of programmed necrosis called necroptosis.[13] Aberrant activation of the kinase function of RIP1 is linked to the pathology of numerous inflammatory conditions, including inflammatory bowel disease, pancreatitis, and neurodegenerative diseases.[8][9] Therefore, inhibiting the kinase activity of RIP1 is a promising therapeutic strategy.
Structure-Activity Relationship (SAR) Insights
While SAR data for the specific 4-amino series is not extensively published, a closely related series of 1-benzyl-3-nitro-1H-pyrazoles was optimized for RIP1 kinase inhibition, providing invaluable insights.[8] The data from this study strongly suggests key structural requirements for potent activity.
| Compound ID | R¹ (Benzyl Substitution) | R² (Pyrazole C3) | R³ (Pyrazole C5) | RIP1 Kd (μM) | Cell EC50 (μM) | SAR Insights & Rationale |
| 1a | 2,4-dichloro | NO₂ | H | 0.280 | 0.320 | Starting Point. Dichloro substitution provides a good balance of hydrophobic interaction and potency. |
| 3a | 2-Cl, 4-F | NO₂ | H | 0.250 | 0.260 | Minor changes to the phenyl ring have a limited effect, suggesting the overall substitution pattern is key. |
| 3c | 2-Cl, 4-Br | NO₂ | H | 0.230 | 0.270 | Similar to 3a, indicating tolerance for different halogens at the 4-position. |
| 4a | 2-Cl, 4-OMe | NO₂ | H | 0.130 | 0.170 | Improvement. The 4-methoxy group likely acts as a hydrogen bond acceptor, improving binding affinity. |
| 4b | 2-Cl, 4-CF₃ | NO₂ | H | 0.078 | 0.160 | Potent Analog. The trifluoromethyl group is a strong electron-withdrawing group and can engage in favorable interactions. |
| 4d | 2,4-dichloro | NO₂ | Me | > 10 | > 10 | Activity Lost. Substitution at the C5 position is detrimental, likely causing a steric clash in the binding pocket. |
| 4f | 2,4-dichloro | Me | NO₂ | > 10 | > 10 | Activity Lost. The position of the nitro group is critical; moving it from C3 to C5 abolishes activity. |
Data synthesized from Zhang et al., Chem Biol Drug Des, 2016.[8] Note: This data is for 3-nitro analogs, serving as a model for the 4-amino scaffold.
-
N1-Benzyl Ring: Disubstitution at the 2- and 4-positions of the benzyl ring is highly favorable. A combination of a halogen at position 2 (like chloro) and an electron-withdrawing or hydrogen-bonding group at position 4 (like -CF₃ or -OMe) leads to the most potent compounds.
-
Pyrazole Core Substitution: The substitution pattern on the pyrazole ring itself is critical. For the analogous 3-nitro series, substitution at the C5 position was not tolerated, indicating a tight fit in that region of the binding pocket. This suggests that for the 4-amino series, substitution at C3 and C5 should be approached with caution.
-
The 4-Amino Group (by extension): The 4-amino group in our target scaffold is hypothesized to mimic the hinge-binding interactions of the 3-nitro group in the template series, a common motif in kinase inhibitors.
Experimental Protocols for Biological Evaluation
Validating the biological activity of newly synthesized compounds requires robust and reproducible assays.
In Vitro RIP1 Kinase Inhibition Assay (Lanthascreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify direct enzyme inhibition.
-
Principle: The assay measures the phosphorylation of a GFP-tagged substrate by the RIP1 kinase. An antibody labeled with a terbium (Tb) fluorophore binds to the phosphorylated substrate. When the Tb (donor) and GFP (acceptor) are brought into proximity, FRET occurs upon excitation. Inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal.
-
Reagents: RIP1 Kinase enzyme, GFP-substrate peptide, Tb-anti-phospho-substrate antibody, ATP, test compounds (serially diluted in DMSO).
-
Procedure:
-
Add test compound dilutions to the wells of a 384-well plate.
-
Add RIP1 kinase and the GFP-substrate to the wells and incubate briefly to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Add the Tb-labeled antibody and incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a fluorescence plate reader, measuring emission at both the terbium and GFP wavelengths.
-
-
Data Analysis: Calculate the FRET ratio and plot against inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Cell-Based Necroptosis Inhibition Assay
This assay measures the ability of a compound to protect cells from induced necroptosis.
-
Principle: The human colon adenocarcinoma cell line HT-29 is treated with TNF-α to induce apoptosis. Co-treatment with a pan-caspase inhibitor (like z-VAD-fmk) blocks the apoptotic pathway, shunting the cells into the RIP1-dependent necroptosis pathway, leading to cell death. A compound that inhibits RIP1 kinase will protect the cells from this induced death.
-
Cell Line: HT-29 cells.
-
Reagents: TNF-α, z-VAD-fmk, test compounds, CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure:
-
Plate HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 10 ng/mL) and z-VAD-fmk (e.g., 20 μM).
-
Incubate for 24 hours.
-
Measure cell viability using the CellTiter-Glo® reagent, which quantifies ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: Normalize the luminescence data to untreated controls. Plot the percentage of cell viability against inhibitor concentration and fit the data to determine the EC₅₀ value.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The synthetic route is robust, high-yielding, and amenable to the creation of diverse analog libraries. Biological data from closely related series strongly implicates this scaffold as a potent inhibitor of RIP1 kinase, a high-value target for a multitude of inflammatory and degenerative diseases.
Future work should focus on the synthesis and biological evaluation of a focused library of 4-amino analogs to confirm the translation of the SAR from the 3-nitro series. Key areas for exploration include:
-
Varying Benzyl Ring Substitution: Probing a wider range of electronic and steric diversity at the 4-position of the benzyl ring.
-
Exploring C3 Substitution: While C5 substitution appears detrimental, small, non-polar groups at the C3 position of the pyrazole may be tolerated and could enhance selectivity.
-
Pharmacokinetic Profiling: Potent lead compounds should be advanced into ADME (absorption, distribution, metabolism, and excretion) studies to assess their drug-like properties and potential for oral bioavailability.
By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to advance the this compound core from a promising chemical entity to a validated lead series for clinical development.
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An In-depth Technical Guide to 1-(2-chlorobenzyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the pyrazole derivative, 1-(2-chlorobenzyl)-1H-pyrazol-4-amine. Pyrazole-containing compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3][4][5] This document details the identity, physicochemical properties, a plausible synthetic route, analytical characterization methods, and potential applications of this specific molecule, providing a foundational resource for researchers in the field.
Compound Identification and Physicochemical Properties
Nomenclature and Identifiers
-
IUPAC Name: this compound[6]
-
Molecular Formula: C₁₀H₁₀ClN₃
-
Molecular Weight: 207.66 g/mol
-
Chemical Structure:
Physicochemical Properties
While specific experimental data for this compound is not extensively published, the following properties can be predicted based on its structure and data from related pyrazole derivatives.
| Property | Predicted Value/Information | Source/Justification |
| Appearance | White to off-white solid | Typical for small organic molecules of this class. |
| Melting Point | Not available. Expected to be a solid at room temperature. | Based on similar substituted pyrazoles. |
| Boiling Point | Predicted: ~398.2 °C | Based on computational predictions for similar structures.[11] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. | The presence of the benzyl group and pyrazole ring suggests solubility in organic solvents, while the amine group may confer slight aqueous solubility. |
| pKa | Predicted: ~3.81 | The pyrazole ring is weakly basic, and the 4-amino group is a primary amine.[11] |
Synthesis and Purification
The synthesis of this compound can be logically approached through a two-step process: the formation of the 4-aminopyrazole core followed by N-alkylation. This strategy allows for the introduction of the desired substituents in a controlled manner.
Synthetic Workflow
The following diagram illustrates a plausible synthetic route.
Caption: Plausible two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1H-pyrazol-4-amine (Knorr Pyrazole Synthesis)
The Knorr pyrazole synthesis is a well-established method for the formation of pyrazole rings from 1,3-dicarbonyl compounds and hydrazines.[12][13]
-
Reactant Preparation: A suitable 1,3-dicarbonyl precursor is dissolved in a protic solvent such as ethanol or acetic acid.
-
Reaction with Hydrazine: Hydrazine hydrate is added dropwise to the solution at room temperature. The reaction mixture is then typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield pure 1H-pyrazol-4-amine.[14]
Step 2: N-Alkylation with 2-Chlorobenzyl Chloride
N-alkylation of pyrazoles can be achieved using various methods, including phase transfer catalysis or reaction with alkyl halides in the presence of a base.[15][16][17][18][19]
-
Reactant Preparation: 1H-pyrazol-4-amine is dissolved in a polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Base and Alkylating Agent: A suitable base, such as potassium carbonate or cesium carbonate, is added to the solution, followed by the dropwise addition of 2-chlorobenzyl chloride.
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by TLC. The regioselectivity of the N-alkylation can be influenced by steric and electronic factors.[15]
-
Work-up and Purification: After the reaction is complete, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.
Analytical Characterization
To confirm the identity, purity, and structure of the synthesized this compound, a combination of analytical techniques should be employed.
Analytical Workflow
Caption: Standard analytical workflow for compound characterization.
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrazole and benzyl rings, a singlet for the benzylic methylene (CH₂) protons, and a broad singlet for the amine (NH₂) protons.[20][21] The coupling patterns of the aromatic protons will confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[20][21][22]
-
-
Mass Spectrometry (MS):
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of pyrazole derivatives.[24][25][26] A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid for better peak shape.[24] The purity is determined by the area percentage of the main peak.
-
Applications in Drug Discovery
The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2][5]
Significance of the Pyrazole Core
The pyrazole ring system can act as a versatile pharmacophore, participating in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. Its unique electronic properties and metabolic stability make it an attractive scaffold for the design of novel therapeutic agents.
Potential Therapeutic Areas
Given the known biological activities of substituted pyrazoles, this compound could be investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: Many pyrazole derivatives have shown potent anticancer activity through various mechanisms, such as kinase inhibition.[5][20]
-
Anti-inflammatory Agents: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Antimicrobial and Antifungal Agents: Substituted pyrazoles have demonstrated significant activity against various bacterial and fungal strains.[3][4][20]
-
Neuroprotective Agents: Certain pyrazole derivatives have shown potential in the treatment of neurodegenerative diseases.[1]
The specific substitution pattern of this compound, with the 2-chlorobenzyl group at the N1 position and an amino group at the C4 position, provides a unique combination of lipophilicity and hydrogen bonding capability that could be exploited in the design of targeted therapies.
Structural Rationale for Biological Activity
Caption: Key structural features for potential biological interactions.
Conclusion
This compound is a valuable research chemical with significant potential in drug discovery. This guide provides a comprehensive overview of its fundamental properties, a plausible synthetic strategy, and analytical characterization methods. The insights into the importance of the pyrazole scaffold and the potential therapeutic applications of this specific derivative should serve as a useful resource for researchers and scientists in the field of medicinal chemistry. Further investigation into the biological activity of this compound is warranted to fully elucidate its therapeutic potential.
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A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.). R Discovery. Retrieved from [Link]
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Preliminary Cytotoxicity Screening of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel compound, 1-(2-chlorobenzyl)-1H-pyrazol-4-amine. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including anticancer effects.[1][2][3] Therefore, early-stage assessment of cytotoxicity is a critical step in evaluating the therapeutic potential of new pyrazole-based entities.[4] This document outlines the foundational considerations for experimental design, provides detailed, field-proven protocols for two core cytotoxicity assays—the MTT and LDH assays—and details the subsequent data analysis required to determine the half-maximal inhibitory concentration (IC50). Furthermore, it provides insights into investigating apoptosis as a potential mechanism of action, grounding the screening process in a logical, scientifically rigorous workflow designed for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Cytotoxicity Profiling
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives have been extensively investigated for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3][5][6] Many pyrazole-containing compounds exert their anticancer effects by interacting with diverse cellular targets like protein kinases (e.g., CDKs), tubulin, and DNA, often leading to the induction of programmed cell death, or apoptosis.[5][7]
Given this precedent, the novel compound this compound warrants investigation for its potential as a cytotoxic agent. Preliminary cytotoxicity screening is the foundational step in this process, serving as a rapid and cost-effective method to determine a compound's potency and to select promising candidates for further development.[4][8] This guide focuses on two complementary assays that provide a robust initial assessment:
-
The MTT Assay: Measures metabolic activity as an indicator of cell viability.[9]
-
The Lactate Dehydrogenase (LDH) Assay: Quantifies the release of a cytosolic enzyme as a marker of compromised cell membrane integrity.[8]
By employing these orthogonal methods, we can generate a reliable preliminary profile of the compound's cytotoxic potential.
Foundational Considerations for Experimental Design
A well-designed experiment is self-validating. Before initiating any protocol, careful consideration of the cell model and compound handling is paramount to ensure reproducible and meaningful results.
Causality-Driven Cell Line Selection
The choice of cell line is a critical determinant of the relevance of the cytotoxicity data. No single cell line can represent the heterogeneity of human cancers.[10] Therefore, a strategic approach involves using a panel of cell lines. For a preliminary screen, we recommend a minimum of two cell lines:
-
A Cancer Cell Line: Select a well-characterized and widely used cancer cell line relevant to a specific cancer type. For example, A549 (human lung carcinoma) or MCF-7 (human breast adenocarcinoma) are robust choices due to their extensive use in drug screening.[11] The selection should ideally align with the therapeutic goal of the research program.[10]
-
A Non-Cancerous Control Cell Line: To assess for selective toxicity, a non-malignant cell line should be run in parallel. Human fibroblast cell lines (e.g., hTERT-immortalized fibroblasts) are a common choice.[12] A significantly higher IC50 value in the non-cancerous line compared to the cancer line would be an early indicator of a favorable therapeutic window.
Compound Preparation and Dose-Response Strategy
The physicochemical properties of this compound will dictate its handling.
-
Solubilization: The compound must be fully dissolved to ensure accurate and reproducible concentrations. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds. A high-concentration stock solution (e.g., 10-50 mM) should be prepared.
-
Dose Range: The goal is to establish a dose-response curve. A wide concentration range is necessary to identify the IC50 value, which is the concentration that inhibits 50% of a biological process.[13][14] A typical approach is to use an eight-point, semi-logarithmic serial dilution (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0.78 µM).
-
Vehicle Control: It is essential to include a vehicle control (cells treated with the same final concentration of DMSO as the highest compound concentration) to ensure that the solvent itself does not impact cell viability.
Core Cytotoxicity Assessment Methodologies
The following protocols are designed for a 96-well plate format, which is amenable to high-throughput screening.
MTT Assay: Assessing Metabolic Viability
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[15] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cell viability.[15]
Detailed Experimental Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated (media only) control wells.
-
Incubation: Incubate the plate for a defined exposure period (typically 24, 48, or 72 hours). The duration should be consistent across experiments.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form within viable cells.[16]
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH Assay: Assessing Membrane Integrity
Principle of the Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[17] When the plasma membrane is damaged—a key feature of late-stage apoptosis or necrosis—LDH is rapidly released into the surrounding culture medium.[8] The LDH assay quantitatively measures the amount of released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[18] The amount of color is proportional to the amount of LDH released, serving as a direct biomarker for cytotoxicity.[8]
Detailed Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. The experimental setup is identical.
-
Assay Controls (Self-Validation): This protocol's integrity relies on three critical controls per plate:
-
Vehicle Control (Spontaneous LDH Release): Untreated cells, which account for the baseline level of LDH release.[19]
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation. This establishes the 100% cytotoxicity value.[20]
-
Culture Medium Background: Wells with medium but no cells, to measure any background LDH activity in the serum.[18]
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells (optional but recommended).[18] Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate and dye). Add 50 µL of this mixture to each well of the new plate containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[21] The reaction results in a color change. Measure the absorbance at 490 nm using a microplate reader.[21]
Data Analysis and Interpretation
Raw absorbance data must be processed to determine the compound's cytotoxic potency. The primary endpoint is the IC50 value.[22]
Calculating Percent Cytotoxicity
First, normalize the data from the LDH assay against the controls:
-
Percent Cytotoxicity = [ (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100
For the MTT assay, data is typically expressed as percent viability relative to the untreated control:
-
Percent Viability = [ (Absorbance of Treated Cells) / (Absorbance of Untreated Cells) ] x 100
Determining the IC50 Value
The IC50 is the concentration of an inhibitor required to reduce a biological process by 50%.[13][14]
-
Plot the Data: Create a scatter plot with the logarithm of the compound concentration on the x-axis and the percent viability or cytotoxicity on the y-axis.[23]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (typically a sigmoidal dose-response curve).[13][23]
-
Interpolate the IC50: The software will calculate the IC50 value, which is the concentration on the x-axis that corresponds to the 50% response on the y-axis.[13]
Data Presentation
Quantitative data should be summarized in a clear, tabular format for easy comparison.
| Cell Line | Assay | Exposure Time (h) | IC50 (µM) ± SD |
| A549 | MTT | 48 | Calculated Value |
| A549 | LDH | 48 | Calculated Value |
| Fibroblast | MTT | 48 | Calculated Value |
| Fibroblast | LDH | 48 | Calculated Value |
Investigating the Potential Mechanism of Action: Apoptosis
A hallmark of many successful anticancer drugs is their ability to induce apoptosis, or programmed cell death.[24][25] Dysregulation of apoptosis is a key feature of cancer, allowing abnormal cells to survive and proliferate.[24][26] If this compound demonstrates potent cytotoxicity, the next logical step is to investigate whether it acts by inducing apoptosis.
Overview of Apoptotic Signaling:
Apoptosis is executed by a family of proteases called caspases.[27][28] These enzymes exist as inactive zymogens and are activated in a cascade.[29][30]
-
Initiator Caspases (e.g., Caspase-8, Caspase-9): These are activated at the beginning of the apoptotic process in response to pro-apoptotic signals. Caspase-9 is central to the intrinsic (mitochondrial) pathway, which is triggered by cellular stress and the release of cytochrome c from mitochondria.[26][30]
-
Executioner Caspases (e.g., Caspase-3, Caspase-7): Once activated by initiator caspases, these enzymes carry out the systematic dismantling of the cell by cleaving hundreds of cellular proteins.[30]
A preliminary screen for apoptosis can be conducted using a luminescent assay that measures the activity of key caspases (e.g., a Caspase-Glo® 3/7 Assay). A significant increase in caspase-3/7 activity in treated cells compared to controls would strongly suggest that the compound's cytotoxic effect is mediated by apoptosis.
Visualizations: Workflows and Pathways
Caption: High-level experimental workflow for preliminary cytotoxicity screening.
Caption: A potential intrinsic apoptosis signaling pathway induced by a cytotoxic compound.
Conclusion and Future Directions
This guide provides a robust, multi-faceted approach for the initial cytotoxicity screening of this compound. By integrating assays that measure both metabolic activity (MTT) and membrane integrity (LDH), researchers can generate a reliable preliminary assessment of the compound's cytotoxic potential and selectivity. The determination of IC50 values across a panel of cancerous and non-cancerous cell lines is the critical output of this phase.
Positive results—specifically, low-micromolar IC50 values against cancer cells and a favorable selectivity index—would strongly justify advancing the compound to the next stage of the drug discovery pipeline. Future work would involve expanding the screening to a broader panel of cell lines, further elucidating the mechanism of action (e.g., cell cycle analysis, Annexin V staining), and ultimately, progressing to more complex in vitro 3D models and subsequent in vivo studies.
References
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). European Chemical Bulletin.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
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- Role of Caspases in Apoptosis. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Apoptosis and cancer signaling p
- Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (2012). Journal of Agricultural and Food Chemistry.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (n.d.). BenchChem.
- Caspase activation, inhibition, and reactivation: A mechanistic view. (2004). Genes & Development.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- Caspase activation cascades in apoptosis. (2008). Biochemical Society Transactions.
- MTT Assay Protocol for Cell Viability and Prolifer
- Targeting apoptotic pathways for cancer therapy. (2024).
- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2020). Journal of Chemical Sciences.
- Apoptosis in cancer: Key molecular signaling pathways and therapy targets. (2009). Cancer Biology & Therapy.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2022).
- LDH cytotoxicity assay. (2024). protocols.io.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules.
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE Technologies.
- MTT assay protocol. (n.d.). Abcam.
- LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.).
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
- LDH Cytotoxicity Assay Kit. (n.d.). Cayman Chemical.
- LDH Assay. (n.d.). Cell Biologics Inc.
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). Pharmaceutics.
- Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy.
- Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. (2009). Journal of Biomolecular Screening.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances.
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- Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.
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- CC50/IC50 Assay for Antiviral Research. (n.d.).
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology.
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- Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience.
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Methodological & Application
protocol for using 1-(2-chlorobenzyl)-1H-pyrazol-4-amine in drug discovery
An Application Guide for the Utilization of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine in Contemporary Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics and its versatile biological activity. This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of This compound , a promising but underexplored chemical entity. We will detail its potential as a starting point for library synthesis, outline robust protocols for its derivatization and screening, and present a strategic workflow for its progression through the hit-to-lead optimization pipeline. The protocols and strategies herein are designed to be self-validating and are grounded in established principles of drug discovery.
Introduction: Rationale for the Scaffold
The selection of a starting scaffold is a critical decision in any drug discovery campaign. The pyrazole ring system is metabolically stable and offers a unique arrangement of hydrogen bond donors and acceptors, making it an ideal core for interacting with a wide array of biological targets. The subject of this guide, this compound, presents several strategic advantages:
-
The Pyrazole Core: This five-membered 1,2-diazole is a bioisostere for other aromatic systems, often conferring improved physicochemical properties such as enhanced aqueous solubility or reduced lipophilicity compared to a corresponding benzene ring. It is a prominent feature in kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.
-
The 1-(2-chlorobenzyl) Substituent: This group occupies a specific vector projecting from the pyrazole core. The benzyl group provides a rigid yet conformationally relevant scaffold component that can probe hydrophobic pockets within a target's binding site. The ortho-chloro substitution introduces an electronic modification and a potential halogen bond donor, which can be crucial for modulating potency and selectivity.
-
The 4-Amino Group: This is the key functional handle for synthetic elaboration. As a primary amine, it is a versatile nucleophile, perfectly positioned for the creation of diverse chemical libraries through reactions such as amide coupling, sulfonylation, or reductive amination. This allows for a systematic exploration of the surrounding chemical space to establish structure-activity relationships (SAR).
This combination of a proven heterocyclic core with strategically placed substituents makes this compound an exceptional starting point for identifying novel modulators of high-value biological targets, particularly protein kinases.
Safety, Handling, and Physicochemical Properties
Proper handling of any novel chemical entity is paramount. While specific toxicological data for this compound is not available, data from structurally related pyrazole amines and benzyl chlorides should inform handling procedures.
General Safety Precautions:
-
Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Exposure: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes. Avoid inhalation of dust or fumes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 221.67 g/mol | Well within the range for fragment-based and lead-like chemical space. |
| cLogP | 2.5 - 3.0 | Indicates moderate lipophilicity, a good starting point for balancing solubility and permeability. |
| pKa (Amine) | 4.0 - 5.0 (estimated) | The basicity of the amine is crucial for reaction conditions and physiological interactions. |
| Hydrogen Bond Donors | 1 (Amine -NH2) | Key for anchoring the molecule in a target's binding site. |
| Hydrogen Bond Acceptors | 2 (Pyrazole Nitrogens) | Provides additional points for specific interactions with target residues. |
| Rotatable Bonds | 3 | Low number of rotatable bonds suggests a relatively rigid scaffold, which is favorable for binding affinity. |
Note: Properties are estimated using standard computational models and should be experimentally verified.
Strategic Workflow for Scaffold Development
The journey from a starting scaffold to a lead candidate is a multi-step process requiring iterative cycles of design, synthesis, and testing. The workflow below outlines a comprehensive strategy for advancing this compound.
Caption: High-level workflow from starting scaffold to lead candidate selection.
Protocol 1: Parallel Amide Library Synthesis
This protocol describes the synthesis of a 96-well library by coupling the primary amine of the scaffold with a diverse set of carboxylic acids. This is a robust method to rapidly explore the structure-activity relationship (SAR) around the amine vector.
Rationale: Amide bond formation is a reliable and well-characterized reaction. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures high conversion under mild conditions, which is ideal for parallel synthesis.
Materials:
-
This compound
-
Carboxylic acid building block library (pre-weighed in 96-well plate)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block with magnetic stirring
-
LC-MS for analysis
Procedure:
-
Stock Solution Preparation: Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Reagent Preparation: Prepare a 0.22 M stock solution of HATU in anhydrous DMF and a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
Carboxylic Acid Plate: Use a 96-well plate where each well contains a different carboxylic acid (1.1 equivalents relative to the amine).
-
Reagent Addition: a. To each well of the carboxylic acid plate, add the HATU stock solution (1.1 eq). b. Add the amine stock solution (1.0 eq). c. Finally, add the DIPEA stock solution (2.0 eq) to initiate the reaction.
-
Reaction: Seal the 96-well plate and place it on a magnetic stirring plate inside a fume hood. Allow the reaction to proceed at room temperature for 12-16 hours.
-
Work-up (Quench): Add an aqueous solution of sodium bicarbonate to each well to quench the reaction. Extract with ethyl acetate.
-
Analysis: Analyze a small aliquot from each well via LC-MS to confirm product formation and estimate purity. The crude material is often of sufficient purity for primary screening.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a generic, high-throughput assay to screen the newly synthesized library against a panel of protein kinases. The assay measures the amount of ATP remaining after the kinase reaction, where a decrease in luminescence indicates kinase activity and a strong signal indicates inhibition.
Rationale: The ADP-Glo™ Kinase Assay (Promega) is a widely used, robust platform for screening kinase inhibitors. Its high sensitivity and broad applicability make it an excellent choice for primary screening.
Materials:
-
Synthesized compound library (10 mM stocks in DMSO)
-
Kinase panel of interest (e.g., CAMK, TK, AGC families)
-
Appropriate kinase substrate and buffer
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase-Glo® Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Dispense compounds from the library into the 384-well assay plates to a final concentration of 10 µM. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Kinase Reaction: a. Prepare a kinase/substrate master mix in the appropriate reaction buffer. b. Add the kinase/substrate mix to each well of the assay plate. c. Prepare an ATP solution and add it to each well to initiate the kinase reaction. Final ATP concentration should be at or near the Km for each kinase. d. Incubate the plate at room temperature for 1 hour.
-
Signal Generation: a. Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add Kinase-Glo® Reagent to each well. This converts the ADP generated by the kinase back to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: a. Normalize the data to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)). b. Flag "hits" as compounds that exhibit >50% inhibition at 10 µM.
Table 2: Representative Primary Screening Data
| Compound ID | Target Kinase | % Inhibition @ 10 µM | Hit? |
| Scaffold-A01 | Kinase A | 85.2% | Yes |
| Scaffold-A01 | Kinase B | 12.5% | No |
| Scaffold-B07 | Kinase A | 91.7% | Yes |
| Scaffold-B07 | Kinase C | 65.4% | Yes |
| Scaffold-C03 | Kinase D | 5.3% | No |
Protocol 3: Hit-to-Lead (H2L) Optimization
Once initial hits are confirmed and their IC50 values are determined, the Hit-to-Lead (H2L) process begins. This phase aims to improve potency, selectivity, and drug-like properties through iterative Design-Make-Test-Analyze (DMTA) cycles.
Rationale: The H2L process is a multi-parameter optimization challenge. A systematic, iterative approach is essential to efficiently navigate the chemical space and develop a compound with a promising overall profile for further development.
Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle for Hit-to-Lead optimization.
Key Steps in the DMTA Cycle:
-
Analyze: Examine the initial SAR from the primary screen. For example, did hits with aromatic carboxylic acids show higher potency than those with aliphatic acids? Use this data to build an initial hypothesis.
-
Design: Based on the hypothesis, design the next round of compounds. Use computational tools like molecular docking to visualize potential binding modes and prioritize new analogs. For instance, if a hydrogen bond is predicted, design analogs to strengthen that interaction.
-
Make: Synthesize the designed compounds, often starting with the most informative ones first.
-
Test: Profile the new compounds in a suite of assays, including:
-
On-target potency (IC50).
-
Selectivity against related kinases to ensure the compound is not a non-specific inhibitor.
-
Early ADME/Tox properties: aqueous solubility, metabolic stability in liver microsomes, and cell permeability (e.g., PAMPA).
-
-
Iterate: Feed the new data back into the "Analyze" step to refine the SAR and design the next cycle. This process continues until a lead compound or series is identified that meets predefined criteria for potency, selectivity, and drug-like properties.
Conclusion
This compound represents a starting scaffold with high potential for drug discovery programs. Its strategic features—a privileged pyrazole core, a well-defined substituent vector, and a versatile synthetic handle—make it an ideal entry point for library development. By employing the systematic workflows and robust protocols outlined in this guide, research teams can efficiently explore the chemical space around this scaffold, identify potent and selective hits, and progress them through the optimization pipeline to deliver novel lead candidates for a range of therapeutic targets.
References
1.
Application Notes and Protocols for Antimicrobial Activity Testing of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine Derivatives
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global public health. This escalating crisis necessitates the discovery and development of new chemical entities with potent antimicrobial properties. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The unique structural features of the pyrazole nucleus make it a versatile scaffold for the design of novel therapeutic agents.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the standardized methods for evaluating the antimicrobial activity of a specific pyrazole derivative, 1-(2-chlorobenzyl)-1H-pyrazol-4-amine.
The protocols outlined herein are grounded in the principles of established methodologies, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and reliable data.[5][6][7][8][9] We will delve into the practical execution of agar disk diffusion and broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compound. The causality behind experimental choices will be elucidated to provide a deeper understanding of the underlying scientific principles.
Test Compound: this compound
Structure:
Preparation for Assay: A stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). It is crucial to ensure complete dissolution of the compound. Subsequent dilutions should be made in the appropriate broth or sterile distilled water, keeping the final DMSO concentration in the assay medium at a non-inhibitory level (typically ≤1% v/v). The potential inhibitory effect of the solvent should be evaluated by including a solvent control in all experiments.
I. Agar Disk Diffusion Method (Kirby-Bauer Test)
The agar disk diffusion method is a widely used qualitative technique to assess the susceptibility of bacteria to antimicrobial agents.[10][11][12] The principle is based on the diffusion of the antimicrobial from a saturated paper disk into an agar medium inoculated with a standardized bacterial suspension. The resulting zone of growth inhibition around the disk is indicative of the compound's activity.[12][13]
Protocol: Agar Disk Diffusion
1. Preparation of Bacterial Inoculum:
- From a pure, overnight culture of the test bacterium on a non-selective agar plate, select 3-5 isolated colonies.
- Suspend the colonies in sterile saline (0.85% NaCl) or a suitable broth (e.g., Tryptic Soy Broth).[12]
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] This standardization is critical for result reproducibility.[13]
2. Inoculation of Agar Plates:
- Use Mueller-Hinton Agar (MHA), as it is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its consistency and low concentration of inhibitors.[10] The agar depth should be uniform at 4 mm.[11]
- Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
- Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[11][12]
- Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[11]
3. Application of Disks:
- Sterilize blank paper disks (6 mm in diameter) and impregnate them with a known concentration of the this compound solution. A common starting concentration is 10-30 µg per disk.
- Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[10] Ensure firm contact with the agar.
- Disks should be spaced at least 24 mm apart from center to center and from the edge of the plate to avoid overlapping of inhibition zones.[12]
- Include a positive control disk (e.g., a standard antibiotic like Ciprofloxacin) and a negative control disk (impregnated with the solvent used to dissolve the test compound).
4. Incubation:
- Invert the plates and incubate at 35 ± 2 °C for 16-18 hours.[12] Incubation should occur within 15 minutes of disk application.[13]
5. Interpretation of Results:
- After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the disk diameter.
- The size of the inhibition zone is inversely correlated with the minimum inhibitory concentration (MIC).[14] A larger zone diameter indicates greater susceptibility of the microorganism to the compound.
Workflow for Agar Disk Diffusion
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
III. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. [14][15][16]It is a crucial parameter for determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
Protocol: MBC Determination
1. Following MIC Determination:
- This procedure is performed immediately after the MIC is determined.
- Select the wells from the MIC plate that showed no visible growth (i.e., the MIC well and wells with higher concentrations).
2. Subculturing:
- From each clear well, take a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., MHA).
- Spread the aliquot evenly over the surface of the agar.
3. Incubation:
- Incubate the agar plates at 35 ± 2 °C for 18-24 hours.
4. Reading the MBC:
- After incubation, count the number of colonies on each plate.
- The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count. [16]For practical purposes, it is often defined as the lowest concentration that yields no more than 0.1% of the initial inoculum surviving.
5. Interpreting the MBC/MIC Ratio:
- The relationship between MBC and MIC provides insight into the nature of the antimicrobial agent.
- If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. [15] * A ratio > 4 suggests that the compound is bacteriostatic. [15]
IV. Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data from MIC and MBC testing should be summarized in a table.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 29213) | Positive | 8 | 16 | 2 | Bactericidal | 18 |
| Bacillus subtilis (ATCC 6633) | Positive | 4 | 8 | 2 | Bactericidal | 22 |
| Escherichia coli (ATCC 25922) | Negative | 16 | 64 | 4 | Bactericidal | 15 |
| Klebsiella pneumoniae (ATCC 700603) | Negative | 32 | >128 | >4 | Bacteriostatic | 11 |
| Ciprofloxacin (Control) | - | 0.5 | 1 | 2 | Bactericidal | 30 (S. aureus) |
Conclusion
This application note provides a comprehensive and technically sound framework for assessing the antimicrobial properties of this compound derivatives. Adherence to these standardized protocols, including the meticulous preparation of inocula, use of appropriate controls, and correct interpretation of results, is paramount for generating high-quality, reliable data. The determination of both MIC and MBC values allows for a thorough characterization of the compound's antimicrobial profile, distinguishing between bacteriostatic and bactericidal activity. Such rigorous evaluation is a critical step in the pipeline of antimicrobial drug discovery and development, paving the way for potential new therapies to combat the growing threat of antibiotic resistance.
References
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). (2020, March 30).
- Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. (n.d.).
- MBC vs. MIC: What Every Drug Developer Should Know - Microbe Investigations. (2024, May 20).
- Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing - Pacific BioLabs. (n.d.).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (n.d.).
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009, December 8).
- Determination of minimum inhibitory concentrations - PubMed. (n.d.).
- Broth Microdilution | MI - Microbiology. (n.d.).
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024, February 5).
- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20).
- Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (n.d.).
- EUCAST - ESCMID. (n.d.).
- Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.).
- Disk diffusion method. (n.d.).
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).
- M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.).
- EUCAST: EUCAST - Home. (n.d.).
- s Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020, September 1).
- Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (n.d.).
- Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives | Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR. (2025, September 23).
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011, October 18).
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. (2020, January 8).
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- 4. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 5. ESCMID: EUCAST [escmid.org]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. asm.org [asm.org]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. pacificbiolabs.com [pacificbiolabs.com]
fluorescent labeling of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine
Application Note & Protocol
Topic: High-Efficiency Fluorescent Labeling of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed methodology for the covalent labeling of the primary amine in this compound with fluorescent dyes. The protocol is optimized for small-scale reactions suitable for research and development, focusing on the use of amine-reactive N-hydroxysuccinimidyl (NHS) esters, a robust and widely adopted conjugation chemistry. We present a comprehensive workflow encompassing reagent preparation, the labeling reaction, purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and rigorous characterization of the final fluorescent conjugate. The principles behind experimental choices are elucidated to empower researchers to adapt this protocol for similar small molecules. This guide is designed to ensure high labeling efficiency, purity, and robust characterization of the final product for downstream applications.
Principle of the Method: Amine-Reactive Chemistry
The protocol leverages the nucleophilic nature of the primary amine (-NH₂) on the pyrazole ring of this compound. This amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an N-hydroxysuccinimidyl (NHS) ester-functionalized fluorophore.[1] The reaction results in the displacement of the NHS group and the formation of a highly stable, covalent amide bond linking the small molecule to the fluorescent dye.[2]
This reaction is highly pH-dependent. A slightly basic environment (pH 8.0-9.0) is crucial as it deprotonates the primary amine (R-NH₂), making it a more potent nucleophile.[3] However, excessively high pH can accelerate the hydrolysis of the NHS ester, reducing the labeling efficiency.[3] Therefore, maintaining the recommended pH range is critical for reaction success.
Caption: Chemical reaction schematic for NHS ester conjugation.
Selection of Fluorescent Dyes
The choice of fluorophore should be guided by the intended application, considering factors such as the available excitation sources (e.g., lasers, LEDs), detector filter sets, and the potential for background fluorescence (autofluorescence) in the experimental system.[4] Dyes with high quantum yields and photostability are generally preferred.[5][6]
Table 1: Recommended Amine-Reactive Fluorescent Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Key Features |
|---|---|---|---|---|
| Fluorescein Isothiocyanate (FITC) | ~495 | ~525 | ~0.92 | Bright green emission, widely used, pH-sensitive.[7] |
| Alexa Fluor™ 488 NHS Ester | ~495 | ~519 | ~0.92 | Photostable and pH-insensitive alternative to FITC.[8] |
| Cyanine5 (Cy®5) NHS Ester | ~649 | ~670 | ~0.27 | Far-red emission, minimizes autofluorescence from cells/tissues.[9] |
| Alexa Fluor™ 647 NHS Ester | ~650 | ~668 | ~0.33 | Bright, photostable far-red dye, excellent for confocal microscopy.[8] |
| TAMRA NHS Ester | ~555 | ~580 | ~0.10 | Orange/red emission, often used in FRET applications. |
Note: Spectral properties can vary slightly depending on the conjugation partner and solvent environment.
Experimental Workflow
The overall process involves four key stages: preparation of reagents, the labeling reaction, purification of the conjugate, and finally, characterization and validation.
Caption: High-level experimental workflow diagram.
Detailed Protocols
Materials and Reagents
-
Small Molecule: this compound (CAS: 956777-74-5)[10]
-
Fluorescent Dye: Amine-reactive NHS ester dye of choice (e.g., Alexa Fluor™ 488 NHS Ester)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH adjusted to 8.3
-
Purification Solvents:
-
HPLC Grade Water
-
HPLC Grade Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA), HPLC grade
-
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
pH meter
-
RP-HPLC system with a C18 column and UV-Vis/PDA detector
-
Mass Spectrometer (e.g., ESI-MS)
-
Fluorescence Spectrometer
-
Lyophilizer or centrifugal evaporator
-
Protocol 1: Preparation of Stock Solutions
Causality Note: NHS esters are highly susceptible to hydrolysis in the presence of water.[11] Therefore, it is critical to use anhydrous DMSO to prepare the dye stock solution and to prepare it immediately before use to ensure maximum reactivity.
-
Molecule Stock (10 mM): Accurately weigh an appropriate amount of this compound (Molecular Weight: ~221.67 g/mol ). Dissolve it in anhydrous DMSO to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.
-
Dye Stock (10 mM): Allow the vial of NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation. Add the required volume of anhydrous DMSO to the vial to create a 10 mM stock solution.[1] Vortex briefly but thoroughly. Protect this solution from light.
-
Reaction Buffer (0.1 M, pH 8.3): Dissolve sodium bicarbonate in HPLC grade water to a concentration of 0.1 M. Adjust the pH to 8.3 using 1 M NaOH or 1 M HCl.
Protocol 2: Fluorescent Labeling Reaction
Causality Note: A molar excess of the dye is typically used to drive the reaction towards completion. However, an excessive amount can lead to difficulties in purification. A 1.2 to 2.0 molar equivalent of dye is a good starting point for small molecule labeling.
-
In a small, light-protected vial, add 100 µL of the 10 mM this compound stock solution (1 µmol).
-
Add 900 µL of the 0.1 M Sodium Bicarbonate buffer (pH 8.3). The final concentration of the amine will be 1 mM.
-
While gently stirring, add 150 µL of the 10 mM dye stock solution (1.5 µmol, for a 1.5:1 molar ratio of dye:amine). Add the dye solution slowly to the reaction mixture.
-
Seal the vial, protect it from light (e.g., with aluminum foil), and allow the reaction to proceed at room temperature for 2-4 hours with continuous stirring.[3] Longer reaction times (e.g., overnight at 4°C) can also be effective.[3]
Protocol 3: Purification by RP-HPLC
Causality Note: RP-HPLC separates molecules based on their hydrophobicity.[12] The unreacted, polar amine will elute earlier, while the fluorescently labeled, more hydrophobic conjugate will have a longer retention time. The free, unreacted dye will also have a distinct retention time, allowing for effective separation of the desired product.[13]
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC Grade Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
-
Sample Preparation: Before injection, quench the reaction by adding 5 µL of 10% TFA to the 1 mL reaction mixture to ensure all components are protonated and stable for injection. Filter the sample through a 0.22 µm syringe filter.
-
Chromatography:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample.
-
Run a linear gradient, for example: 5% to 95% B over 30 minutes.
-
Monitor the elution profile at two wavelengths: one near the absorbance maximum of the small molecule (~260 nm) and one at the absorbance maximum of the fluorophore (e.g., ~495 nm for Alexa Fluor 488).
-
-
Fraction Collection: Collect the peak that shows absorbance at both wavelengths. This peak represents the fluorescently labeled conjugate. The unreacted amine will have a peak only at ~260 nm, and the free dye will have a peak only at its specific absorbance maximum.
-
Solvent Removal: Remove the ACN and water from the collected fractions using a lyophilizer or a centrifugal evaporator. Store the dried, pure conjugate at -20°C, protected from light.[14]
Protocol 4: Characterization and Quality Control
-
Mass Spectrometry (MS):
-
Purpose: To confirm the identity and purity of the labeled conjugate.
-
Method: Reconstitute a small amount of the purified product and analyze using ESI-MS.
-
Expected Result: A primary mass peak corresponding to the calculated molecular weight of the conjugate (MW of amine + MW of dye - MW of NHS group). The absence of a peak at the starting material's mass indicates high purity.[15][16]
Table 2: Example Molecular Weight Confirmation
Compound Formula Calculated MW (Da) Expected [M+H]⁺ (Da) This compound C₁₀H₁₀ClN₃ 221.67 222.68 Alexa Fluor™ 488 NHS Ester C₂₁H₁₂N₂Na₂O₁₀S₂ 643.49 N/A Labeled Conjugate C₃₁H₂₂ClN₅Na₂O₉S₂ 750.08 751.09 (Note: MW of conjugate = 221.67 + 528.5 (dye core) = 750.17. The MW of the NHS ester includes the leaving group)
-
-
Fluorescence Spectroscopy:
-
Purpose: To determine the key spectral properties of the final product.
-
Method: Dissolve the purified conjugate in a suitable buffer (e.g., PBS, pH 7.4). Record the excitation and emission spectra.
-
Expected Result: The spectra should match the known profiles of the chosen fluorophore, though minor shifts (5-10 nm) can occur upon conjugation.
-
-
Purity Assessment via Analytical HPLC:
-
Purpose: To quantify the purity of the final product.
-
Method: Inject the final, purified product onto the analytical HPLC using the same method as for purification.
-
Expected Result: A single, sharp peak should be observed when monitoring at the dye's absorbance wavelength, indicating >95% purity.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | 1. Inactive (hydrolyzed) NHS ester dye.[11] 2. Incorrect reaction pH (too acidic). 3. Presence of competing primary amines in the buffer (e.g., Tris).[7] | 1. Use fresh, anhydrous DMSO for dye stock. Prepare dye solution immediately before use. 2. Verify the pH of the reaction buffer is between 8.0 and 9.0. 3. Use a non-amine-containing buffer like bicarbonate or phosphate. |
| Multiple Peaks in HPLC | 1. Incomplete reaction (starting material present). 2. Dye degradation or isomers in the dye stock. 3. Side reactions or instability of the target molecule. | 1. Increase reaction time or slightly increase the molar excess of the dye. 2. Use high-quality, purified dye from a reputable supplier. 3. Analyze starting material for stability under reaction conditions. Consider lowering the pH slightly (e.g., to 8.0). |
| Low Fluorescence of Purified Product | 1. Photobleaching during processing.[17][18] 2. Fluorescence quenching due to aggregation or environmental effects.[19] 3. Incorrect buffer for final spectral analysis. | 1. Protect the sample from light at all stages of the reaction and purification. 2. Ensure complete removal of organic solvents. Analyze at a lower concentration. 3. Use a standard buffer like PBS (pH 7.4) for final characterization. |
References
- Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates - Chemical Communic
- Fluorescent Amine Protein Labeling - Jena Bioscience (jenabioscience.com)
- Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed (nih.gov)
- Conjugation Protocol for Amine Reactive Dyes - Tocris Bioscience (tocris.com)
- Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim (interchim.com)
- Amine-Reactive Dyes - Biotium (biotium.com)
- Fluorescence quantum yield - eduTinker (edutinker.com)
- AQuora® NHS Ester Dyes - AWS (vectorlabs.com)
- NHS ester protocol for labeling proteins - Abberior (abberior.com)
- Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium (biotium.com)
- In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjug
- Application Notes and Protocols for Labeling Cells with Fluorescein Isothiocyan
- Troubleshooting in Fluorescent Staining - Creative Bioarray (cre
- Fluorescent labeling and modific
- Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level | Analytical Chemistry - ACS Public
- Protein Labelling With FITC | PDF - Scribd (scribd.com)
- How to Troubleshoot Problems with Fluorescently Tagged Proteins - Bitesize Bio (bitesizebio.com)
- Quantum yield - Wikipedia (en.wikipedia.org)
- Antibody Labeling Methods - Novus Biologicals (novusbio.com)
- Labeling of proteins for single-molecule fluorescence spectroscopy - ChemRxiv (chemrxiv.org)
- Labeling of Proteins for Single-Molecule Fluorescence Spectroscopy (springer.com)
- Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. | Semantic Scholar (semanticscholar.org)
- Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 - Thermo Fisher Scientific (thermofisher.com)
- Labeling of Proteins for Single-Molecule Fluorescence Spectroscopy - PubMed (nih.gov)
- Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US (thermofisher.com)
- Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjug
- Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS (ulb.uni-muenster.de)
- Technical Support Center: Best Practices for Fluorescent Peptide Probes - Benchchem (benchchem.com)
- Microscopy Fluorescein-5-isothiocyanate (FITC) - Sigma-Aldrich (sigmaaldrich.com)
- Troubleshooting Tips for Fluorescence Staining - Biotium (biotium.com)
- FITC (Fluorescein Isothiocyanate)
- FLUORESCEIN ISOTHIOCYANATE Product Inform
- Development and Evaluation of a Fluorescent Antibody-Drug Conjugate for Molecular Imaging and Targeted Therapy of Pancre
- Choosing the B(right)est Fluorescent Protein: Photostability - Addgene Blog (blog.addgene.org)
- RP-HPLC and RP Cartridge Purific
- Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis | Analytical Chemistry - ACS Public
- Fluorescent Peptide Labeling Characterization with Capillary Electrophoresis and Mass Spectrometry | Request PDF - ResearchGate (researchg
- An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules (squarespace.com)
- Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis - Glycoscience Protocols (GlycoPODv2) - NCBI (nih.gov)
- Fluorescent Labeling: Definition, Principles, Types and Applic
- Labeling Proteins For Single Molecule Imaging - Teledyne Vision Solutions (teledynevisionsolutions.com)
- RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns (w
- 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem - NIH (nih.gov)
- 1-(2-chlorobenzyl)-5-amino-1H-pyrazole-4-carboxamide | 106898-48-0 - ChemicalBook (chemicalbook.com)
- 1-(2-CHLOROBENZYL)-1H-PYRAZOL-5-AMINE | 3524-28-5 - ChemicalBook (chemicalbook.com)
- How to process fluorescently labeled oligos after HPLC purification?
- Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC - PubMed Central (nih.gov)
- 956777-74-5|this compound|BLD Pharm (bldpharm.com)
- Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides | Journal of the American Chemical Society (acs.org)
- Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evalu
Sources
- 1. biotium.com [biotium.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. interchim.fr [interchim.fr]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. | Semantic Scholar [semanticscholar.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 表 1.5 — Alexa Fluor 染料的荧光量子产率(QY)及寿命(τ) | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. biotium.com [biotium.com]
- 10. 956777-74-5|this compound|BLD Pharm [bldpharm.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. RP-HPLC and RP Cartridge Purification [biosyn.com]
- 13. mz-at.de [mz-at.de]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.addgene.org [blog.addgene.org]
- 19. Quantum yield - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(2-chlorobenzyl)-1H-pyrazol-4-amine . This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. Our goal is to synthesize technical accuracy with field-proven insights to help you achieve optimal purity and yield in your experiments.
Introduction: Understanding the Molecule and Its Challenges
This compound is a substituted aminopyrazole. Its structure presents a unique set of purification challenges stemming from several key features:
-
The Basic Pyrazole-4-amine Moiety: The primary amine group is a Brønsted base. This basicity is the primary cause of purification difficulties, especially in chromatography, as it can interact strongly with acidic stationary phases like silica gel.[1][2]
-
Potential for Regioisomers: The synthesis of asymmetrically substituted pyrazoles can often result in the formation of regioisomers.[1] These isomers possess nearly identical physical properties, making their separation by standard techniques exceptionally difficult.
-
Aromatic Character and Polarity: The presence of both the pyrazole and chlorobenzyl rings, combined with the polar amine group, gives the molecule intermediate polarity, which requires careful selection of solvents for both chromatography and recrystallization.
-
Susceptibility to Oxidation: Like many aromatic amines, this compound may be susceptible to air oxidation, which can lead to the formation of colored impurities and complicate purification efforts.[3]
This guide is structured to help you navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during your purification workflow in a question-and-answer format.
Issue 1: Severe Tailing/Streaking on Silica Gel TLC and Columns
Q: My compound streaks badly on my silica TLC plate and gives broad, tailing peaks during column chromatography, resulting in poor separation and mixed fractions. What is happening and how can I fix it?
A: Causality & Explanation: This is the most common issue encountered with basic amines on standard silica gel. Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic amine on your pyrazole interacts strongly with these acidic sites via an acid-base interaction. This causes some molecules to "stick" to the stationary phase longer than others, leading to significant peak tailing.[2]
Solutions:
-
Use a Basic Modifier in the Mobile Phase: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a volatile base to your eluent system.
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide to your mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).[2][4]
-
Mechanism: The added base acts as a competitor, preferentially interacting with the silanol groups and preventing your target compound from binding too strongly. This results in sharper, more symmetrical peaks.[2]
-
-
Switch to a Different Stationary Phase: If a basic modifier is not sufficient or is incompatible with your molecule, consider an alternative stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[4]
-
Amino-functionalized Silica: This is an excellent, albeit more expensive, option. The stationary phase is functionalized with aminopropyl groups, creating a basic surface that repels the basic analyte, leading to excellent peak shapes without mobile phase modifiers.[2]
-
Data Summary: Column Chromatography Conditions
| Stationary Phase | Mobile Phase System | Modifier | Expected Outcome |
| Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol | None | Severe tailing, poor separation |
| Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol | 0.5-1% Triethylamine | Greatly improved peak shape, better separation |
| Neutral Alumina | Hexane/Ethyl Acetate or DCM/Methanol | None | Good peak shape, may require method development |
| Amino-Silica | Hexane/Ethyl Acetate | None | Excellent peak shape, ideal for difficult separations |
Issue 2: Persistent Impurity with Similar Rf Value
Q: I have an impurity that co-elutes with my product, even after optimizing my column chromatography. How can I separate it?
A: Causality & Explanation: This often points to the presence of a regioisomer or a structurally very similar byproduct from the synthesis.[1] These compounds have nearly identical polarities, making chromatographic separation challenging.
Solutions:
-
Purification via Salt Formation & Crystallization: This is a classic and highly effective technique for purifying amines.
-
Protocol: Dissolve the impure mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a solution of hydrochloric acid (HCl) in a compatible solvent (e.g., HCl in ether or dioxane) dropwise. The hydrochloride salt of your amine product will precipitate out of the solution.[5]
-
Why it Works: The salt has vastly different solubility properties than the free base and any non-basic impurities. Often, the salt of the desired product is a well-defined crystalline solid that can be easily filtered off, leaving impurities behind in the solvent. The pure free base can then be recovered by dissolving the salt in water, basifying with a base like sodium bicarbonate, and extracting with an organic solvent.[6]
-
-
Recrystallization: If the impurity is present in a smaller amount, careful recrystallization can be effective.
-
Solvent Selection: The key is finding a solvent system where your product has high solubility when hot and low solubility when cold, while the impurity remains soluble at all temperatures.
-
Suggested Solvents: Try solvent pairs like ethanol/water, ethyl acetate/hexane, or isopropanol.[4][7] A good starting point is to dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution just starts to become turbid. Allowing this to cool slowly should yield crystals of your purified product.[4]
-
Issue 3: Product Discoloration (Yellow/Brown Hue)
Q: My purified compound is initially an off-white solid, but it turns yellow or brown over time or during purification. What causes this?
A: Causality & Explanation: Discoloration is a common sign of oxidation. Aromatic amines can be sensitive to air and light, leading to the formation of colored oxidation byproducts, such as N-oxides.[3] This can be accelerated by heat during solvent evaporation.
Solutions:
-
Minimize Exposure to Air and Light: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during long procedures. Store the final product in an amber vial under an inert atmosphere and in a cool, dark place.
-
Use an Antioxidant during Workup: Adding a small amount of a reducing agent like sodium bisulfite during the aqueous workup can sometimes help prevent oxidation.
-
Charcoal Treatment: If discoloration is significant, you can try dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, heating briefly, and then filtering through Celite to remove the charcoal and adsorbed colored impurities before proceeding with crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method to monitor the purity of this compound? A1: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative assessment of purity and for monitoring reaction progress or column fractions.[1] For accurate, quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[1]
Q2: My product seems to be lost on the silica column, and my yield is very low. What should I do? A2: This is another symptom of strong acid-base interactions with the silica gel. The compound is irreversibly binding to the column. You must use a basic modifier (like 1% triethylamine) in your eluent or switch to a less acidic stationary phase like neutral alumina.[2][4]
Q3: Can I use an acidic wash during my liquid-liquid extraction workup? A3: Yes, and this can be a powerful purification step. Because your compound is a base, you can wash your organic layer with a dilute aqueous acid (e.g., 1M HCl).[8] Your amine will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer, which can then be discarded. Afterwards, you can neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to a pH > 9 and re-extract your purified amine back into a fresh organic solvent like ethyl acetate.[6]
Q4: Should I use a protecting group strategy? A4: A protecting group strategy is generally not necessary for purification alone. However, if the amine functionality interferes with a subsequent synthetic step, protecting it (e.g., as a Boc-carbamate) is a standard approach. The protected compound will be less polar and will not interact with silica gel, making chromatography much simpler.
Visualized Workflows and Methodologies
Diagram 1: Purification Strategy Decision Workflow
This diagram outlines the logical steps for selecting an appropriate purification method for your crude this compound.
Caption: Decision workflow for purifying this compound.
Experimental Protocol: Flash Column Chromatography with Basic Modifier
This protocol provides a detailed, step-by-step methodology for purifying the title compound using silica gel chromatography.
1. Materials and Preparation:
-
Crude this compound.
-
Silica gel (230-400 mesh).
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (Et₃N).
-
TLC plates (silica gel coated).
2. Mobile Phase Preparation:
-
Prepare two solvent mixtures:
- Solvent A: 100% Hexane.
- Solvent B: 99% Ethyl Acetate / 1% Triethylamine.
-
The gradient will be run by mixing these two solvents. The 1% Et₃N is crucial for good peak shape.[2]
3. TLC Analysis:
-
Dissolve a small sample of the crude material in EtOAc.
-
Spot on a TLC plate and develop in a 70:30 mixture of Hexane:Solvent B (final concentration will be ~30% EtOAc with 0.3% Et₃N).
-
Visualize under UV light. The goal is to find a solvent system where the desired product has an Rf value of ~0.2-0.3.
4. Column Packing:
-
Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and allow it to pack under pressure.
-
Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase (e.g., 90:10 Hexane:Solvent B), ensuring the Et₃N is distributed throughout the silica bed before loading the sample.
5. Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Add a small amount of silica gel to this solution ("dry loading").
-
Evaporate the solvent until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
6. Elution and Fraction Collection:
-
Begin elution with a low polarity mobile phase (e.g., 90:10 Hexane:Solvent B).
-
Gradually increase the polarity by increasing the proportion of Solvent B. A typical gradient might be from 10% B to 50% B over 10-15 column volumes.
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions, and remove the solvent under reduced pressure.
7. Final Product:
-
The resulting solid should be dried under high vacuum to remove residual solvents and triethylamine.
-
Confirm purity and structure using HPLC, NMR, and Mass Spectrometry.
References
- BenchChem. (2025).
- Scribd. (n.d.).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2007).
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
- Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. (n.d.).
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- BenchChem. (2025). Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds.
- Google Patents. (2011). Method for purifying pyrazoles.
- Biotage. (2023).
- YouTube. (2022). How to purify Amine? Grad student asked me.
- Reddit. (2022).
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- 8. Workup [chem.rochester.edu]
Technical Support Center: Synthesis of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine
Welcome to the technical support guide for the synthesis of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this and structurally related pyrazole intermediates. Here, we address common side reactions, troubleshooting strategies, and optimization protocols in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Primary Challenge—Regioselectivity in N-Alkylation
The most significant and frequently encountered issue in the synthesis of 1-substituted pyrazoles is controlling the site of alkylation. The pyrazole ring contains two adjacent nitrogen atoms (N1 and N2) with similar nucleophilicity, which can lead to the formation of hard-to-separate regioisomers.
Question 1: After reacting 4-aminopyrazole with 2-chlorobenzyl chloride, my analysis (¹H NMR, LC-MS) shows two distinct products with the same mass. What is happening?
Answer: You are observing the formation of two regioisomers: the desired This compound (N1-isomer) and the undesired 2-(2-chlorobenzyl)-2H-pyrazol-4-amine (N2-isomer).
This occurs because the 4-aminopyrazole starting material exists as a mixture of tautomers. When deprotonated by a base, the resulting pyrazolate anion has nucleophilic character at both ring nitrogens. The incoming electrophile (the 2-chlorobenzyl group) can therefore attack either nitrogen, leading to a mixture of products. The challenge lies in the fact that for a 4-substituted pyrazole, the steric and electronic environments around N1 and N2 are nearly identical, making regioselective synthesis difficult without careful optimization.[1][2]
Caption: Competing N1 and N2 alkylation pathways.
Question 2: How can I control the reaction to favor the desired N1-isomer?
Answer: The regiochemical outcome is a delicate balance of steric effects, electronics, and reaction conditions. While 4-substituted pyrazoles are particularly challenging, you can influence the N1:N2 ratio by carefully selecting the base and solvent system.[2][3]
Troubleshooting & Optimization Protocol: N1-Selective Alkylation
The choice of base and solvent can dramatically influence the regioselectivity. A common strategy that often favors N1 alkylation involves using potassium carbonate in a polar aprotic solvent like DMSO or DMF.[3]
Key Principles:
-
Steric Hindrance: In many pyrazoles, alkylation occurs at the less sterically hindered nitrogen. For 4-substituted pyrazoles, this factor is minimal.
-
Reaction Conditions: The combination of base, solvent, and counter-ion is critical. Systems like K₂CO₃ in DMSO have been shown to reliably favor N1-alkylation for 3-substituted pyrazoles, a principle that can be extended here.[3]
| Condition | Factor Influencing N1-Selectivity | Recommended Parameter |
| Base | A heterogeneous base like potassium carbonate is often preferred. Stronger, soluble bases like NaH can sometimes lead to different selectivity profiles. | Potassium Carbonate (K₂CO₃) |
| Solvent | Polar aprotic solvents like DMSO or DMF are effective. They solvate the cation (K⁺) well, leaving a more "naked" and reactive pyrazolate anion, which can influence the reaction site.[3] | Dimethyl Sulfoxide (DMSO) |
| Temperature | Moderate temperatures are generally sufficient. Running the reaction at room temperature or slightly elevated (e.g., 40-60 °C) can provide a good balance between reaction rate and selectivity. | Room Temperature to 60 °C |
| Stoichiometry | Use a slight excess of the alkylating agent (1.1-1.2 equivalents) to ensure full conversion of the starting material. | 1.1 eq. 2-chlorobenzyl chloride |
Detailed Experimental Protocol:
-
To a stirred suspension of 4-aminopyrazole (1.0 eq.) and powdered potassium carbonate (2.0 eq.) in anhydrous DMSO (10 mL per 1 g of pyrazole), add 2-chlorobenzyl chloride (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product ratio by ¹H NMR before proceeding to purification.
Section 2: Side Reactions Involving the Exocyclic Amino Group
Question 3: My reaction is complete, but besides the isomers, I'm seeing minor impurities with higher molecular weights. Could the 4-amino group be reacting?
Answer: Yes, this is a possibility, especially under forcing conditions. The exocyclic 4-amino group is also nucleophilic and can compete with the ring nitrogens for the alkylating agent. This can lead to two main side products:
-
N4-Alkylation: Formation of 1-(2-chlorobenzyl)-N-(2-chlorobenzyl)-1H-pyrazol-4-amine.
-
N1,N4-Dialkylation: The desired N1-isomer reacts further at the 4-amino position.
These side reactions are less common than the N1/N2 isomerism because the pyrazolate anion is a much stronger nucleophile than the neutral exocyclic amine. However, if excess alkylating agent is used or if the reaction is run at high temperatures for extended periods, these byproducts can form.
Troubleshooting Guide: Using a Protecting Group Strategy
To completely eliminate side reactions at the 4-amino group and potentially simplify purification, a protection-alkylation-deprotection strategy is highly effective. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to the basic alkylation conditions and easily removed under acidic conditions.[4]
Caption: Workflow using a Boc protecting group strategy.
Protocol 1: Boc Protection of 4-Aminopyrazole
-
Dissolve 4-aminopyrazole (1.0 eq.) in a suitable solvent like THF or dioxane.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) and a base such as triethylamine (1.2 eq.) or sodium bicarbonate in a biphasic system.
-
Stir at room temperature for 12-24 hours until TLC analysis shows complete consumption of the starting material.
-
Work up the reaction by removing the solvent and partitioning between ethyl acetate and water. The protected product is typically a stable solid that can be purified by recrystallization or chromatography.
Protocol 2: Deprotection
-
Dissolve the purified, Boc-protected this compound intermediate in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA, 5-10 equivalents) or bubble HCl gas through the solution (or use a solution of HCl in dioxane).
-
Stir at room temperature for 1-4 hours.
-
Monitor deprotection by TLC/LC-MS.
-
Upon completion, neutralize the excess acid carefully with a saturated aqueous solution of sodium bicarbonate and extract the product.
Section 3: Alternative Route via 4-Nitropyrazole Reduction
An alternative strategy involves alkylating 4-nitropyrazole and then reducing the nitro group. This route avoids potential side reactions at the amino group during alkylation.[5]
Question 4: I'm attempting the 4-nitropyrazole route. What are the common pitfalls during the final nitro group reduction step?
Answer: The primary challenge in this step is the potential for side reactions involving other functional groups in the molecule, namely the chloro-substituent on the benzyl ring.
Common Side Reactions during Reduction:
-
Dehalogenation: Catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C, with H₂ gas) is a very common method for nitro reduction. However, it is also known to cause hydrodechlorination, replacing the -Cl on the benzyl ring with -H. This leads to the formation of 1-(benzyl)-1H-pyrazol-4-amine.
-
Incomplete Reduction: The reduction may stall at intermediate stages (nitroso, hydroxylamine) if the reaction conditions are not robust enough, leading to a complex mixture of products.
Troubleshooting Guide: Clean and Selective Nitro Group Reduction
To avoid dehalogenation, chemical reduction methods are often preferred over catalytic hydrogenation for substrates bearing aryl halides.
| Reduction Method | Advantages | Disadvantages / Risks |
| SnCl₂·2H₂O / HCl in EtOH | Highly effective, low risk of dehalogenation. | Requires strongly acidic conditions and a stoichiometric amount of tin salts to be removed. |
| Iron powder / NH₄Cl in EtOH/H₂O | Inexpensive, environmentally benign, neutral pH. | Can be slower, requires filtration of fine iron particles. Low risk of dehalogenation. |
| Catalytic Hydrogenation (Pd/C) | Clean workup, high efficiency. | High risk of dehalogenation of the 2-chlorobenzyl group. Not recommended. |
Recommended Protocol: Reduction with Tin(II) Chloride
-
Dissolve 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole (1.0 eq.) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours, monitoring by TLC/LC-MS.
-
After cooling to room temperature, carefully basify the mixture by slowly adding a concentrated aqueous solution of NaOH or K₂CO₃ until the pH is >10. Caution: Highly exothermic.
-
The tin salts will precipitate as tin hydroxide. Filter the mixture through a pad of Celite®.
-
Extract the filtrate with ethyl acetate or DCM.
-
Dry the organic layer over sodium sulfate and concentrate to yield the desired amine.
References
-
Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
ResearchGate. (2009). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. [Link]
-
HETEROCYCLES. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES. [Link]
- Google Patents. (2007). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
-
ResearchGate. (n.d.). Scheme 1. The synthetic approach for the synthesis of aminopyrazole 4. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. [Link]
-
Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
Sources
stability issues of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine in solution
Welcome to the technical support resource for 1-(2-chlorobenzyl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot potential stability issues encountered when working with this compound in solution.
A Note on Scientific Grounding: Direct, published stability studies for this compound are not extensively available in public literature. The guidance provided herein is grounded in established principles of chemical stability, data from analogous pyrazole and amine compounds, and standard pharmaceutical forced degradation methodologies.[1][2] The pyrazole nucleus is generally considered a stable aromatic heterocycle, often used in pharmaceuticals for its metabolic stability.[3][4] However, the exocyclic primary amine and the substituted benzyl group introduce potential sites for chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in solution?
While specific data is limited, based on its structure—a substituted aminopyrazole—the compound is expected to be reasonably stable under standard laboratory conditions (room temperature, neutral pH, protected from light). However, the primary amine group presents a potential site for oxidative degradation, and its basicity may lead to pH-dependent stability and solubility.[5][6]
Q2: How should I prepare stock solutions of this compound?
It is recommended to use high-purity, anhydrous solvents such as DMSO, DMF, or ethanol for initial stock solutions. For aqueous experiments, prepare fresh dilutions from a concentrated organic stock into your aqueous buffer of choice immediately before use. Minimize the time the compound spends in aqueous solution, especially if the pH is not neutral or if the medium contains potentially reactive species.
Q3: What are the recommended storage conditions for solutions?
-
Stock Solutions (Organic): Store at -20°C or -80°C in tightly sealed vials with an inert gas overlay (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Aqueous Solutions: It is strongly advised to prepare these fresh for each experiment. If short-term storage is unavoidable (a few hours), keep the solution on ice and protected from light. Avoid freeze-thaw cycles of aqueous solutions.
Q4: Is this compound sensitive to light?
Many heterocyclic compounds, including some pyrazole derivatives, can be sensitive to UV or even ambient light, which can catalyze photodissociation or other degradation reactions.[7] It is best practice to handle the solid compound and its solutions under subdued light and store them in amber vials or containers wrapped in aluminum foil.
Troubleshooting Guide: Stability Issues in Solution
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Solution turns yellow or brown upon storage or during an experiment.
| Potential Cause | Explanation | Recommended Action |
| Oxidation | The primary amine group (-NH₂) on the pyrazole ring is susceptible to oxidation, which can form colored impurities. This process can be accelerated by air (oxygen), trace metal ions in buffers, or exposure to light.[5][6] | 1. Degas Buffers: Before use, sparge aqueous buffers with nitrogen or argon for 15-30 minutes to remove dissolved oxygen. 2. Use Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or DTT to the buffer, if compatible with your assay. 3. Use High-Purity Water/Buffers: Use HPLC-grade or Milli-Q water and high-purity buffer components to minimize metal ion contamination. 4. Protect from Light: Conduct experiments in low light and use amber-colored reaction vessels. |
| pH-Mediated Degradation | Strongly acidic or basic conditions can potentially lead to hydrolysis or other degradative reactions. Some pyrazole ring systems can be sensitive to pH extremes. | 1. Maintain Neutral pH: Work as close to pH 7.4 as your experiment allows. 2. Perform a pH Screen: If your experiment requires a different pH, test the compound's stability for a short duration at that pH (e.g., by HPLC) before proceeding with the full experiment. |
Issue 2: Loss of compound concentration over time, confirmed by analytical methods (e.g., HPLC).
| Potential Cause | Explanation | Recommended Action |
| Adsorption to Surfaces | Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates, tubes), leading to an apparent loss of concentration. | 1. Use Low-Adhesion Labware: Utilize low-protein-binding or siliconized plasticware. 2. Pre-condition Surfaces: Before adding the experimental solution, rinse surfaces with a solution containing the compound at the target concentration to saturate non-specific binding sites. 3. Add Surfactant: If compatible with your experiment, adding a non-ionic surfactant like Tween-20 (e.g., 0.01%) can help reduce adsorption. |
| Chemical Degradation | The compound is degrading via pathways like oxidation, hydrolysis, or photolysis. This would be indicated by the appearance of new peaks in your chromatogram. | 1. Implement Protective Measures: Follow all recommendations for preventing oxidation and light exposure as described in Issue 1. 2. Conduct a Forced Degradation Study: Perform a basic stress test (see protocol below) to identify the specific conditions (acid, base, oxidant, light, heat) that cause degradation. This will inform which experimental parameters are most critical to control.[1][8] |
| Precipitation | The compound may be precipitating out of solution due to low solubility in the aqueous buffer, especially if diluted from a high-concentration organic stock. | 1. Check Solubility Limits: Determine the maximum soluble concentration in your final buffer. 2. Modify Dilution Scheme: Avoid "crashing out" the compound by performing serial dilutions or by adding the stock solution to the buffer while vortexing vigorously. 3. Use Co-solvents: If permissible, maintain a small percentage of an organic solvent (e.g., 1-5% DMSO) in the final aqueous solution to improve solubility. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving stability problems with this compound.
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
Based on the functional groups present, two primary degradation pathways are of concern: oxidation of the amine and hydrolysis under harsh pH conditions.
Caption: High-level overview of potential degradation pathways.
Protocol: Basic Forced Degradation Study
To proactively understand the stability of this compound, you can perform a forced degradation (stress testing) study. This helps identify liabilities and establish safe handling and experimental parameters.[2][9]
Objective: To identify conditions that lead to the degradation of the target compound.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
HPLC system with UV detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.
-
Set up Stress Conditions: For each condition, mix 100 µL of the stock solution with 900 µL of the stressor solution in an HPLC vial. Prepare a control sample by mixing 100 µL of stock with 900 µL of 50:50 water:ACN.
| Condition | Stressor Solution | Incubation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temp |
| Thermal | 50:50 Water:ACN | 24 hours at 60°C |
| Photolytic | 50:50 Water:ACN | Expose to direct light (e.g., ICH-compliant photostability chamber or ~1.2 million lux hours) at Room Temp |
-
Neutralization (for Hydrolysis Samples):
-
After incubation, neutralize the acid hydrolysis sample with an equivalent amount of 0.1 M NaOH.
-
Neutralize the base hydrolysis sample with an equivalent amount of 0.1 M HCl.
-
-
Analysis:
-
Analyze all samples, including the control, by a suitable reverse-phase HPLC method (e.g., C18 column with a water/ACN gradient).
-
Monitor the chromatograms for a decrease in the main peak area and the appearance of new peaks (degradants).
-
-
Interpretation:
-
Significant degradation: >10-20% loss of the main peak.
-
Stability: The conditions under which the compound shows minimal degradation are its stable conditions. Use this information to design your experiments. For example, if significant oxidative degradation is observed, taking steps to exclude air becomes critical.
-
This protocol provides a starting point and should be adapted based on the specific requirements of your research.
References
- National Center for Biotechnology Information (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PubChem.
-
MDPI (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved from [Link].
- ResearchGate (n.d.). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization.
-
Royal Society of Chemistry (2018). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Retrieved from [Link].
- Journal of Chemical and Pharmaceutical Research (2018). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. JOCPR.
-
Research Journal of Pharmacy and Technology (2017). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link].
- ResearchGate (n.d.). Forced degradation studies of Brexpiprazole.
-
MedCrave (2016). Forced Degradation Studies. Retrieved from [Link].
-
MDPI (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link].
- ResearchGate (n.d.). New Trends in the Chemistry of 5-Aminopyrazoles.
-
National Center for Biotechnology Information (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved from [Link].
-
National Center for Biotechnology Information (2011). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link].
- Sigma-Aldrich. 1-(2-chlorobenzyl)-4-methyl-1H-pyrazol-5-amine. Product Page.
-
PubMed (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link].
-
PubMed (2007). Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives. Retrieved from [Link].
-
PubMed (2005). Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases. Retrieved from [Link].
- ChemicalBook. 1-(2-CHLOROBENZYL)-1H-PYRAZOL-5-AMINE. Product Page.
-
National Center for Biotechnology Information (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PubMed Central. Retrieved from [Link].
- ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
-
National Center for Biotechnology Information. 1H-pyrazol-4-amine. PubChem. Retrieved from [Link].
- National Center for Biotechnology Information (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central.
- ResearchGate (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Manchester Organics. 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride. Product Page.
- CAS Common Chemistry. 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine.
- Matrix Scientific. 1-(4-Chlorobenzyl)-1H-pyrazol-3-amine. Product Page.
-
MDPI (2024). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link].
- Organic Syntheses. Organic Syntheses Procedure.
- International Journal of Pharmacy and Technology (2012). Preparation Four Derivatives Compounds of acetyl-1H-pyrazole-4- carbaldehyde and Their Antimicrobial Activity.
-
PubMed (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link].
- AiFChem. 1-(4-Chlorobenzyl)-1H-pyrazol-3-amine. Product Page.
- National Center for Biotechnology Information (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- MDPI (2024).
- University of Kentucky UKnowledge.
- The University of Texas at Austin. Thermal Degradation and Corrosion of Amines for CO2 Capture.
Sources
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- 8. jocpr.com [jocpr.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Purification of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-(2-chlorobenzyl)-1H-pyrazol-4-amine. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound. Our aim is to equip you with the expertise to achieve high purity and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've just completed the synthesis of this compound, and my crude product is a brown oil. What are the likely impurities?
A1: The presence of a colored, oily crude product suggests a mixture of impurities. Based on common synthetic routes to substituted pyrazoles, you are likely encountering one or more of the following:
-
Unreacted Starting Materials: Residual 4-nitro-1H-pyrazole, 2-chlorobenzyl chloride, or the corresponding hydrazine precursor may be present.
-
Regioisomers: A significant challenge in the synthesis of asymmetrically substituted pyrazoles is the formation of regioisomers.[1] In this case, you might have the undesired 1-(2-chlorobenzyl)-1H-pyrazol-5-amine isomer, which can be difficult to separate due to similar physical properties.[1]
-
Side-Reaction Byproducts: Depending on the specific synthetic pathway, byproducts from side reactions can contribute to the impurities. The two-stage preparation of pyrazoles from carbonyl compounds can sometimes yield alternative pyrazole structures.[2]
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., DMF, toluene) and any excess reagents can also be present in the crude product.
-
Oxidation Products: Aromatic amines can be susceptible to air oxidation, which can lead to the formation of colored impurities.[3]
A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to get a better understanding of the impurity profile.[1]
Q2: My primary purification attempt using standard silica gel column chromatography resulted in significant streaking and poor separation. What's causing this and how can I fix it?
A2: This is a classic issue when purifying basic compounds like amines on standard silica gel.[4] The root cause is the acidic nature of silica gel, which strongly interacts with the basic amine functionality of your target compound.[4] This acid-base interaction leads to irreversible adsorption, tailing of the product peak, and co-elution with impurities.
Here are several effective strategies to overcome this challenge:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[4] The TEA will compete with your product for the acidic sites on the silica, minimizing the strong interaction and allowing for better elution and separation.
-
Use of Amine-Functionalized Silica: A more direct solution is to use an amine-functionalized stationary phase (NH2-silica).[4][5] This type of column is less polar than bare silica and provides a basic environment, which prevents the unwanted interaction with your basic amine product.[5] This often allows for the use of simpler solvent systems like hexane/ethyl acetate.[6]
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be an excellent alternative.[6] Using a C18-functionalized silica column with a mobile phase such as acetonitrile/water can provide good separation. For basic amines, it's often beneficial to use a mobile phase with a slightly alkaline pH to ensure the compound is in its free-base form, which increases its retention and improves separation.[6]
The following workflow diagram illustrates the decision-making process for troubleshooting poor separation in column chromatography.
Caption: Troubleshooting workflow for poor separation during column chromatography.
Q3: Can I use a non-chromatographic method to purify my compound? I'm looking for a more scalable and cost-effective approach.
A3: Absolutely. For a crystalline solid, recrystallization is an excellent and highly effective purification technique.[7] Given that this compound is an amine, you can also leverage its basicity for purification through acid-base extraction.
Method 1: Acid-Base Extraction
This technique is ideal for removing neutral and acidic impurities. The principle is to convert the basic amine into a water-soluble salt by treating it with an acid.[8] This allows for its separation from non-basic impurities that remain in the organic phase.[9]
The general workflow for acid-base extraction is as follows:
Caption: Workflow for purification via acid-base extraction.
Method 2: Recrystallization
If your compound is a solid, recrystallization can yield a highly pure product. The key is to find a suitable solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
For amines, it's also possible to perform a recrystallization of the salt form.[10] You can dissolve the crude amine in a suitable solvent and add an acid (e.g., HCl in ether) to precipitate the hydrochloride salt.[11] This salt can then be recrystallized to a high degree of purity. The free amine can be regenerated by basification if needed.
| Solvent Selection for Recrystallization | Rationale |
| Good Solvents (at high temp) | Ethanol, Isopropanol, Acetonitrile |
| Poor Solvents (at room temp) | Hexane, Heptane, Water |
| Solvent Pairs | Ethanol/Water, Isopropanol/Hexane |
Q4: How can I definitively assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[1] A reversed-phase method (e.g., C18 column) with a UV detector is typically suitable. The peak area of your compound relative to the total peak area of all components will give you the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for confirming the structure of your compound and identifying any remaining impurities.[1][12] Quantitative ¹H NMR (qNMR) can also be used for accurate purity determination by integrating the signals of your compound against a certified internal standard.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your compound is sufficiently volatile and thermally stable, GC-MS can provide information on both purity and the identity of volatile impurities.
-
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in your sample. A result within ±0.4% of the theoretical values is generally considered evidence of high purity.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
Objective: To separate this compound from neutral and acidic impurities.
Methodology:
-
Dissolution: Dissolve the crude product (e.g., 1 gram) in a suitable organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean Erlenmeyer flask.[14]
-
Repeat Extraction: Repeat the extraction of the organic layer with another portion of 1M HCl to ensure complete recovery of the amine. Combine the aqueous extracts.
-
Wash Organic Layer (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and evaporated to isolate these impurities for characterization if desired.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution is between 9 and 10 (check with pH paper).[8] A precipitate of the free amine may form.
-
Back Extraction: Return the basified aqueous solution to the separatory funnel. Extract the free amine back into an organic solvent by adding a fresh portion of ethyl acetate or dichloromethane (e.g., 3 x 30 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Flash Column Chromatography (Amine-Modified)
Objective: To purify this compound using flash chromatography with a modified mobile phase.
Methodology:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% triethylamine (TEA) to the developing solvent to prevent streaking. The ideal solvent system should give your product an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent system (containing 0.5% TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry load the resulting powder onto the top of the column. This "dry loading" technique often results in better separation than "wet loading" (injecting a solution).
-
Elution: Run the column with the prepared mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.
References
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
- Process for the purification of pyrazoles. (n.d.). Google Patents.
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Amine workup : r/Chempros. (n.d.). Reddit. Retrieved from [Link]
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit. Retrieved from [Link]
-
What is an Acid and Base Extraction? (n.d.). Engineering Ideas Clinic - Confluence. Retrieved from [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved from [Link]
- Method for purifying pyrazoles. (n.d.). Google Patents.
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. (2024, October 20). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Unit 4 Pyrazole. (n.d.). Slideshare. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). NIH. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). NIH. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. teledyneisco.com [teledyneisco.com]
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- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: Synthetic Strategies for 1-(2-chlorobenzyl)-1H-pyrazol-4-amine
Welcome to the technical support guide for the synthesis of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine, a key intermediate in pharmaceutical research. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for common and alternative synthetic routes. Our goal is to equip researchers, scientists, and drug development professionals with the practical knowledge to navigate the challenges of this synthesis, ensuring efficiency and success in the laboratory.
Route 1: The Standard Pathway: N-Alkylation and Nitro Group Reduction
The most conventional approach to synthesizing this compound involves a two-step process: the N-alkylation of 4-nitropyrazole followed by the reduction of the nitro group. While straightforward in principle, this route presents several potential challenges that can affect yield and purity.
Visualizing the Standard Pathway
Caption: Standard two-step synthesis of the target compound.
Troubleshooting & FAQs for the Standard Pathway
Question 1: My N-alkylation of 4-nitropyrazole is low-yielding. What are the common causes?
Answer: Low yields in the N-alkylation step often stem from several factors:
-
Base Strength and Solubility: Potassium carbonate (K₂CO₃) is a common choice, but its effectiveness can be limited by its solubility in organic solvents. If you observe a significant amount of unreacted starting material, consider using a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). NaH will irreversibly deprotonate the pyrazole, driving the reaction forward, but requires anhydrous conditions.
-
Solvent Choice: Dimethylformamide (DMF) or acetonitrile are typical solvents. Ensure they are anhydrous, as water can hydrolyze the 2-chlorobenzyl chloride and quench the pyrazole anion.
-
Reaction Temperature: While room temperature can be sufficient, gentle heating (e.g., 50-60 °C) can significantly increase the reaction rate. However, excessive heat may lead to side product formation.
-
Regioisomer Formation: Although N1 alkylation is generally favored for 4-substituted pyrazoles, some N2-alkylation may occur, complicating purification. Chromatographic separation is usually effective in isolating the desired N1 isomer.
Question 2: I'm observing multiple spots on my TLC during the alkylation, even after the starting material is consumed. What could they be?
Answer: Besides the desired product and potential regioisomers, you may be observing byproducts from:
-
Over-alkylation: While less common for pyrazoles, it's a possibility, especially with highly reactive alkylating agents.[1]
-
Decomposition of 2-chlorobenzyl chloride: This reagent can be unstable, especially in the presence of base and heat, potentially leading to the formation of 2-chlorobenzyl alcohol or other related impurities.[2] Using fresh, high-purity alkylating agent is crucial.
-
Side reactions involving the solvent: DMF can decompose at higher temperatures in the presence of a strong base, which can lead to impurities.
Question 3: The reduction of the nitro group is incomplete or resulting in a complex mixture. How can I optimize this step?
Answer: The choice of reducing agent is critical for a clean and complete reaction:
-
Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest method, yielding the desired amine with water as the only byproduct. Ensure your catalyst is active and the system is properly purged with hydrogen. Some common issues include:
-
Catalyst Poisoning: Sulfur-containing impurities can poison the palladium catalyst.
-
Insufficient Hydrogen Pressure: Ensure an adequate and consistent pressure of hydrogen is maintained.
-
-
Metal-Acid Reduction (e.g., SnCl₂, Fe/HCl): These methods are robust and effective but can require a more demanding workup to remove metal salts.[3]
-
pH Control: During workup, it is essential to basify the solution carefully (e.g., with NaOH or NaHCO₃) to precipitate the metal hydroxides and free the amine. Incomplete basification can lead to the loss of product as a salt.
-
Emulsion Formation: The precipitation of metal salts can sometimes lead to emulsions during extraction. Adding a saturated salt solution (brine) can help break these up.
-
Alternative Synthetic Routes
To circumvent the challenges of the standard pathway, several alternative routes can be considered. These may offer advantages in terms of safety, yield, or ease of purification.
Alternative Route A: Buchwald-Hartwig Amination
This modern approach involves the palladium-catalyzed cross-coupling of a 4-halopyrazole with an amine source, such as ammonia or a protected amine equivalent.[4][5][6] This route avoids the use of a nitro intermediate.
Step-by-Step Protocol:
-
Synthesis of 1-(2-chlorobenzyl)-4-bromo-1H-pyrazole:
-
Alkylate 4-bromopyrazole with 2-chlorobenzyl chloride using a suitable base (e.g., K₂CO₃) in DMF.
-
Purify the product via column chromatography.
-
-
Buchwald-Hartwig Amination:
-
In a reaction vessel purged with an inert gas (e.g., argon), combine the 1-(2-chlorobenzyl)-4-bromo-1H-pyrazole, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or tBuDavePhos), and a strong base (e.g., sodium tert-butoxide).[5][7][8]
-
Add an amine source, such as benzophenone imine, followed by the addition of an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, quench, and perform an aqueous workup.
-
If using an imine, hydrolyze it with a mild acid to reveal the primary amine.
-
Purify the final product by column chromatography.
-
Visualizing the Buchwald-Hartwig Pathway
Caption: Buchwald-Hartwig amination route.
Troubleshooting & FAQs for Buchwald-Hartwig Amination
Question 1: My Buchwald-Hartwig reaction is not proceeding. What should I check?
Answer: The success of this reaction is highly dependent on the exclusion of air and moisture.
-
Inert Atmosphere: Ensure your flask, solvent, and reagents are thoroughly deoxygenated. A glovebox is ideal, but using Schlenk techniques can also be effective.
-
Catalyst and Ligand Choice: The combination of palladium source and ligand is crucial. For electron-rich heterocycles like pyrazoles, bulky electron-rich phosphine ligands are often required.[5] Experiment with different ligand systems if one is not effective.
-
Base: The choice of base is critical; sodium tert-butoxide is commonly used. Ensure it is fresh and has been stored under inert conditions.
Question 2: I am getting significant amounts of dehalogenated byproduct. How can I prevent this?
Answer: Dehalogenation (replacement of the bromine with hydrogen) is a common side reaction. This can be minimized by:
-
Lowering the Reaction Temperature: While this may slow down the desired reaction, it can disproportionately reduce the rate of dehalogenation.
-
Optimizing the Ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands may be necessary.
Alternative Route B: Curtius Rearrangement
This route begins with a pyrazole-4-carboxylic acid, which is converted to the amine via a Curtius rearrangement.[9][10] This avoids the direct handling of potentially hazardous nitro compounds.
Step-by-Step Protocol:
-
Synthesis of 1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid:
-
Alkylate ethyl pyrazole-4-carboxylate with 2-chlorobenzyl chloride.
-
Hydrolyze the resulting ester to the carboxylic acid using a base like NaOH or LiOH.
-
-
Curtius Rearrangement:
-
Activate the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride or oxalyl chloride.
-
React the acid chloride with sodium azide to form the acyl azide. Caution: Acyl azides can be explosive and should be handled with extreme care.
-
Gently heat the acyl azide in an inert solvent (e.g., toluene). It will rearrange to an isocyanate, releasing nitrogen gas.
-
Trap the isocyanate intermediate with tert-butanol to form a Boc-protected amine, which is stable and easy to purify.
-
Deprotect the Boc group using an acid (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final product.
-
Visualizing the Curtius Rearrangement Pathway
Caption: Curtius rearrangement from the corresponding carboxylic acid.
Troubleshooting & FAQs for the Curtius Rearrangement
Question 1: The formation of the acyl azide seems hazardous. Are there safer alternatives?
Answer: Yes, the use of diphenylphosphoryl azide (DPPA) allows for a one-pot conversion of the carboxylic acid to the isocyanate (or the urethane if an alcohol is present) without isolating the potentially explosive acyl azide.[9] This is a widely adopted and safer modification of the classical Curtius rearrangement.
Question 2: My final deprotection step is giving a low yield. What could be wrong?
Answer: Incomplete deprotection or degradation of the product can be an issue.
-
Reaction Conditions: Ensure that the acid used for deprotection is anhydrous if possible, and that the reaction goes to completion (monitor by TLC).
-
Workup: The final amine product is basic. During the workup, after quenching the acid, be sure to neutralize the solution to the appropriate pH before extraction to avoid leaving your product in the aqueous layer as a salt.
Comparative Analysis of Synthetic Routes
| Feature | Standard Route (Alkylation/Reduction) | Buchwald-Hartwig Amination | Curtius Rearrangement |
| Starting Materials | Readily available (4-nitropyrazole) | Requires 4-halopyrazole | Requires pyrazole-4-carboxylic acid |
| Number of Steps | 2 | 2 | 3-4 (from ester) |
| Key Advantages | Well-established, uses common reagents | Avoids nitro compounds, high functional group tolerance | Avoids nitro compounds, good for structural analogs |
| Potential Issues | Handling of nitro compounds, metal waste from reduction | Requires inert conditions, expensive catalysts/ligands | Use of potentially explosive azides (can be mitigated) |
| Scalability | Generally good | Can be challenging due to catalyst cost and sensitivity | Good, especially with one-pot DPPA procedure |
References
- A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025). ResearchGate.
- Fichez, J., Busca, P., & Prestat, G.
- Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Deriv
- Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (n.d.).
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.).
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC - NIH.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
- C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed.
- 4 - Organic Syntheses Procedure. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of Pyrazole Compounds by Using Sonic
- Buchwald–Hartwig amin
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.
- Curtius rearrangement in the synthesis of energetic materials. (n.d.).
- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in N
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH.
- 1-(2-chlorobenzyl)-5-amino-1H-pyrazole-4-carboxamide | 106898-48-0. (n.d.). ChemicalBook.
- 1-(2-chlorobenzyl)-3,5-dimethyl-4-nitro-1h-pyrazole. (n.d.). Sigma-Aldrich.
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
- Preparation of 2-chlorobenzyl chloride. (n.d.). PrepChem.com.
- Technical Support Center: Alkylation Reactions with 4-Chlorobenzyl Chloride. (n.d.). Benchchem.
- A Comparative Guide to the Chemical Reactivity of 2-Chlorobenzyl Alcohol and 4-Chlorobenzyl Alcohol. (n.d.). Benchchem.
- Three cycles in the MoO2 -catalyzed reduction of nitrobenzenes to anilines with pinacol. A computational study towards the valor. (n.d.). ChemRxiv.
- CN101941885A - Preparation method of o-chlorobenzyl chloride. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Regioisomer Formation in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis, particularly the persistent challenge of controlling regioisomer formation. Pyrazoles are a cornerstone of modern drug discovery, but their synthesis is often plagued by the formation of regioisomeric mixtures that can be difficult to separate and characterize.[1][2]
This document provides in-depth, field-proven insights to help you understand, troubleshoot, and strategically control the regiochemical outcome of your reactions.
Part 1: Understanding the "Why": The Mechanism and Factors Driving Regioisomer Formation
The most common and direct route to the pyrazole core is the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound, a classic method known as the Knorr pyrazole synthesis.[3][4] When an unsymmetrical 1,3-dicarbonyl is used, the reaction can proceed through two different pathways, leading to a mixture of regioisomers.[5][6]
The reaction is generally understood to proceed via initial condensation to form a hydrazone intermediate, followed by cyclization and dehydration. The crux of the regioselectivity issue lies in the initial nucleophilic attack of the substituted hydrazine onto one of the two non-equivalent carbonyl carbons of the dicarbonyl compound.[3][5] The final isomer ratio is often kinetically controlled by the dehydration of intermediate dihydroxypyrazolidine structures.[7][8]
Several key factors dictate which carbonyl is preferentially attacked and thus determine the final isomer ratio:[6]
-
Electronic Effects: The electrophilicity of the carbonyl carbons is paramount. Electron-withdrawing groups (e.g., -CF₃, -CO₂Et) on the dicarbonyl substrate will activate the adjacent carbonyl, making it a more favorable site for nucleophilic attack.[6] Conversely, electron-donating groups can deactivate a nearby carbonyl.
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can hinder the approach to a specific carbonyl group, thereby directing the reaction towards the less sterically encumbered site.[6]
-
Reaction Conditions: This is often the most influential and tunable set of parameters. Solvent, temperature, and pH can dramatically alter the regiochemical outcome.[6] For instance, acidic conditions can protonate the hydrazine, changing the relative nucleophilicity of its two nitrogen atoms and potentially reversing selectivity.[6]
Part 2: Troubleshooting Guide: Diagnosing and Solving Regioselectivity Issues
Encountering a mixture of regioisomers is a common experimental hurdle. The following table outlines frequent issues, their probable causes, and actionable solutions.
| Issue Encountered | Probable Cause(s) | Recommended Solutions & Key Insights |
| Poor or No Regioselectivity (e.g., ~1:1 Isomer Ratio) | 1. Similar electronic and steric environments of the two carbonyl groups. 2. Reaction conditions (solvent, temp) are not optimized to favor one pathway. | 1. Modify Reaction Conditions: • Solvent: Switch to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can dramatically increase regioselectivity, often favoring the formation of 5-aryl/heteroaryl pyrazoles.[9][10] • Temperature: Systematically vary the temperature. Some reactions show temperature-dependent selectivity, allowing you to favor one isomer by running the reaction at a specific temperature (e.g., 25°C vs. 95°C).[11] 2. Substrate Modification: • Introduce a bulky or strongly electron-withdrawing/donating group to create a significant steric or electronic bias between the two carbonyls. |
| Inconsistent Isomer Ratio Between Batches | 1. Minor variations in reaction setup (e.g., rate of addition, stirring speed). 2. Inconsistent quality or purity of starting materials or solvents. 3. Fluctuation in reaction temperature. | 1. Standardize Protocol: Ensure precise control over all reaction parameters, including addition rates and temperature. Use a temperature-controlled reaction vessel. 2. Purify Reagents: Use freshly distilled or purified solvents and verify the purity of your 1,3-dicarbonyl and hydrazine starting materials. 3. Pre-mix Hydrazine: Add the hydrazine slowly to a solution of the dicarbonyl to maintain consistent concentration gradients. |
| Difficulty Separating Regioisomers | 1. Very similar polarity and physical properties of the isomers.[12] 2. Co-elution during column chromatography.[12] | 1. Optimize Chromatography: • TLC First: Before attempting a column, find a solvent system on TLC that shows baseline separation of the two spots. If they don't separate on TLC, they won't separate on the column.[12] • Mobile Phase: Use a shallow solvent gradient or isocratic elution with a finely-tuned solvent system (e.g., small percentage changes in ethyl acetate/hexane).[12] • Stationary Phase: While silica gel is standard, consider alumina or reversed-phase (C18) HPLC for particularly stubborn separations.[12][13] 2. Fractional Recrystallization: If the product is a solid, attempt recrystallization from various solvents; isomers may have different solubilities.[13] |
| Ambiguous Structural Assignment of Isomers | 1. ¹H NMR spectra show two sets of peaks, but assignment is unclear.[13] 2. Insufficient data to differentiate between, for example, a 1,3,5- and a 1,5,3-substituted pattern. | 1. 2D NMR Spectroscopy: • NOESY/ROESY: These experiments are invaluable for confirming structure. A cross-peak between protons on the N1-substituent and protons on the C5-substituent provides unambiguous proof of that isomer's connectivity.[1][14] • HMBC/HSQC: These can help assign quaternary carbons and confirm the overall carbon skeleton. 2. ¹³C NMR Chemical Shifts: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are sensitive to the substituent pattern. A substituent at C3 generally results in a more deshielded signal compared to the same substituent at C5.[15] |
Part 3: Strategic Protocols for Controlling and Analyzing Regioselectivity
A proactive approach is superior to tedious post-reaction purification. The following workflow and protocols are designed to help you strategically control regioselectivity from the outset.
Protocol 1: Optimizing Regioselectivity via Solvent and Temperature Screening
This protocol details a systematic approach to optimizing reaction conditions using fluorinated alcohols, which have proven highly effective in controlling regioselectivity.[9][10]
Objective: To determine the optimal solvent and temperature for maximizing the formation of the desired regioisomer.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound
-
Substituted hydrazine
-
Solvents: Ethanol (EtOH), 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Small-scale reaction vials (e.g., 2 mL microwave vials)
-
Stir plate and stir bars
-
NMR tubes, deuterated solvent (e.g., CDCl₃)
Procedure:
-
Setup: In three separate vials, dissolve the 1,3-dicarbonyl compound (e.g., 0.1 mmol) in 0.5 mL of each solvent (EtOH, TFE, HFIP).
-
Hydrazine Addition: To each vial, slowly add the substituted hydrazine (e.g., 0.11 mmol, 1.1 equiv) while stirring at room temperature (approx. 25°C).
-
Reaction Monitoring: Allow the reactions to stir for a set time (e.g., 1-2 hours). Monitor by TLC to confirm consumption of starting material.
-
Workup: Once the reaction is complete, evaporate the solvent from each vial under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[9]
-
Analysis: Dissolve a small, crude sample from each reaction in a deuterated solvent and acquire a ¹H NMR spectrum.
-
Quantification: Determine the regioisomeric ratio by integrating characteristic, well-resolved peaks corresponding to each isomer.
-
Temperature Variation (if necessary): Based on the initial results, select the most promising solvent and repeat the reaction at different temperatures (e.g., 0°C, 50°C, 80°C) to further optimize the ratio.
Protocol 2: Unambiguous Structure Elucidation using 2D NOESY NMR
Objective: To definitively assign the structure of the two isolated regioisomers.
Materials:
-
Purified samples of each regioisomer
-
High-quality NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
Procedure:
-
Sample Preparation: Prepare a relatively concentrated NMR sample for each purified isomer (e.g., 5-10 mg in 0.6 mL of solvent).
-
Acquire Standard Spectra: Obtain high-resolution ¹H and ¹³C NMR spectra for each isomer.
-
Acquire NOESY Spectrum: On the NMR spectrometer, set up and run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment for each isomer. A mixing time of 500-800 ms is typically a good starting point.
-
Data Analysis:
-
Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Look for key spatial correlations (cross-peaks). For a pyrazole formed from R³-NHNH₂, the key is to look for a cross-peak between the protons of the R³ group (on N1) and the protons of the substituent at the C5 position.
-
Example: If your R³ group is a methyl group (N-CH₃) and your C5 substituent is a phenyl group, a NOESY cross-peak between the N-CH₃ protons and the ortho-protons of the phenyl ring confirms that you have the isomer with the phenyl group at C5.[14] The absence of this correlation in the other isomer's spectrum confirms its alternative structure.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: My reaction with an unsymmetrical fluorinated β-diketone is giving the "wrong" isomer. Why? A1: This is a common observation. The high electrophilicity of the carbonyl carbon attached to the fluorinated group (e.g., -CF₃) makes it the primary site of attack for the more nucleophilic nitrogen (NH₂) of the substituted hydrazine. This often leads to the pyrazole isomer where the N1-substituent is adjacent to the non-fluorinated group. To reverse this, try using highly structured solvents like HFIP, which can alter the reaction pathway through specific hydrogen bonding interactions.[9][10]
Q2: How can I separate my pyrazole isomers if column chromatography fails? A2: When isomers have nearly identical polarities, standard silica gel chromatography may not be sufficient.[12] Consider High-Performance Liquid Chromatography (HPLC), which offers higher resolution. Both normal-phase and reverse-phase (C18) HPLC can be effective.[12] For chiral pyrazoles, specialized chiral stationary phases (CSPs) are necessary.[16] In some cases, derivatizing the mixture to introduce a group that alters the polarity of one isomer more than the other can facilitate separation, followed by removal of the directing group.[13]
Q3: Can computational chemistry help predict the major regioisomer? A3: Yes, computational methods, particularly Density Functional Theory (DFT), can be powerful predictive tools. By calculating the transition state energies for the initial nucleophilic attack on both carbonyls, you can often predict the kinetically favored product.[17] Furthermore, calculating the thermodynamic stability (heats of formation) of the final pyrazole products can indicate which isomer is more stable, which is relevant if the reaction can equilibrate under the chosen conditions.[8][18][19]
Q4: I'm using an N-unsubstituted hydrazine (NH₂NH₂). Do I still need to worry about regioisomers? A4: No, but you will face a related issue: tautomerism.[17] With an N-H pyrazole, the proton can reside on either nitrogen, leading to two rapidly interconverting tautomers. This is not a mixture you can separate, but it's a structural feature that will be reflected in your NMR spectra and can influence the molecule's reactivity and biological interactions.[15][17]
References
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Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
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Elguero, J., Goya, P., & Jagerovic, N. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Retrieved from [Link]
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Elguero, J., Goya, P., & Jagerovic, N. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Retrieved from [Link]
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Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Barcelona. Retrieved from [Link]
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Bravo, F., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(24), 9248-9254. Retrieved from [Link]
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Bravo, F., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. Retrieved from [Link]
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Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]
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Aggarwal, N., Kumar, R., & Singh, P. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]
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Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 751-755. Retrieved from [Link]
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Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. Retrieved from [Link]
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Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(21), 6659. Retrieved from [Link]
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Yoon, J. Y., Lee, S. G., & Shin, H. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. Retrieved from [Link]
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Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4629. Retrieved from [Link]
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Li, X., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Journal of Organic Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(15), 3343. Retrieved from [Link]
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Vitale, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2824. Retrieved from [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5857. Retrieved from [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. Retrieved from [Link]
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Chen, Q., et al. (2012). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 14(11), 2686-2689. Retrieved from [Link]
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Provasi, P., et al. (2016). The (1) H NMR Spectrum of Pyrazole in a Nematic Phase. Magnetic Resonance in Chemistry, 54(8), 637-40. Retrieved from [Link]
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Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. (2018). ResearchGate. Retrieved from [Link]
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Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (n.d.). College of Science. Retrieved from [Link]
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Provasi, P., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 637-40. Retrieved from [Link]
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1 H-NMR spectrum of pyrazole (Clark, 2010). (n.d.). ResearchGate. Retrieved from [Link]
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Li, X., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]
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Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024). Russian Journal of General Chemistry, 94(3), 720-729. Retrieved from [Link]
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Li, X., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine Analogs in Kinase Inhibition
This guide provides a comprehensive comparative analysis of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine analogs, a promising scaffold in the discovery of novel kinase inhibitors. Drawing upon established principles of medicinal chemistry and experimental data from structurally related pyrazole derivatives, we delve into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound class. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation therapeutics.
Introduction: The Pyrazole Scaffold in Kinase Inhibitor Design
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a versatile template for designing molecules that can interact with a wide range of biological targets, including the highly sought-after family of protein kinases.[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer and inflammatory disorders.[5] The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions.
The 1-(substituted benzyl)-1H-pyrazol-4-amine core represents a specific chemotype with significant potential for kinase inhibition. The benzyl group at the N1 position can be tailored to probe various pockets within the kinase active site, while the amine at the C4 position serves as a crucial hydrogen bonding moiety. This guide focuses specifically on analogs of this compound, exploring how modifications to this core structure can influence inhibitory activity and selectivity against key kinase targets implicated in disease.
Comparative Analysis of this compound Analogs
While direct comparative studies on a series of this compound analogs are not extensively available in the public domain, we can infer their potential by examining structure-activity relationships of closely related pyrazole-based kinase inhibitors. This section will draw comparisons with known inhibitors of Receptor Interacting Protein 1 (RIP1) kinase and p38 MAP kinase, two critical mediators of inflammatory signaling.
Potential as RIP1 Kinase Inhibitors
Necroptosis, a form of programmed necrosis, is mediated by RIP1 kinase and is implicated in a variety of inflammatory diseases.[6] A study on 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors provides valuable insights into the SAR of this scaffold.[6]
| Compound | Modification from Core Scaffold | RIP1 Kinase Kd (μM) | Cellular Necroptosis EC50 (μM) |
| 1a | 3-nitro, 2,4-dichlorobenzyl | - | - |
| 4b | 3-amino, 2,4-dichlorobenzyl | 0.078 | 0.160 |
Table 1: Biological activity of 1-benzyl-1H-pyrazole derivatives against RIP1 kinase. Data sourced from[6].
The data in Table 1 suggests that the substitution at the 3-position of the pyrazole ring is critical for activity. The replacement of a nitro group with an amino group in a similar 1-(2,4-dichlorobenzyl)pyrazole scaffold resulted in a potent RIP1 kinase inhibitor (compound 4b).[6] This highlights the importance of a hydrogen bond donor at this position. For our this compound scaffold, the existing 4-amino group could fulfill a similar role, potentially making these analogs promising RIP1 kinase inhibitors. The 2-chloro substitution on the benzyl ring is a common feature in many kinase inhibitors, often contributing to favorable binding interactions.
Potential as p38 MAP Kinase Inhibitors
The p38 MAP kinase is a key regulator of inflammatory cytokine production and is a major target for the treatment of chronic inflammatory diseases.[7] A series of N-pyrazole, N'-aryl ureas have been reported as potent p38 inhibitors, demonstrating the utility of the pyrazole core in targeting this kinase.[7] While the urea linkage is different from the direct amine in our scaffold, the fundamental pyrazole-aryl interaction with the kinase is relevant.
The binding mode of these inhibitors reveals that the pyrazole ring engages in crucial hydrogen bonding interactions within the ATP binding site of p38. The N-aryl substituent occupies a hydrophobic pocket, and modifications to this group significantly impact potency. For the this compound scaffold, the 2-chlorobenzyl group would be expected to occupy a similar hydrophobic region. The 4-amino group could form key hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthetic Scheme
The synthesis of 1-(substituted benzyl)-1H-pyrazol-4-amine analogs can be achieved through a multi-step sequence, as illustrated in the workflow below. A general method for the preparation of N-substituted pyrazoles from primary amines provides a foundation for this synthesis.[8][9]
Caption: Generalized synthetic workflow for this compound and its analogs.
Detailed Protocol for the Synthesis of this compound:
-
Synthesis of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3(2H)-one:
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add 2-chlorobenzylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrazolone, which can be purified by column chromatography.
-
-
Synthesis of 1-(2-chlorobenzyl)-5-methyl-4-nitro-1H-pyrazole:
-
To a cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add the 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3(2H)-one (1.0 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the nitro-pyrazole derivative.
-
-
Synthesis of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-4-amine:
-
To a solution of the 4-nitro-pyrazole derivative (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the final compound.
-
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized analogs against specific kinases (e.g., RIP1, p38) can be determined using a variety of commercially available assay kits, typically based on FRET, luminescence, or radioactivity.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a suitable microplate, add the kinase enzyme, a fluorescently or luminescently labeled substrate, and the test compound.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the signal using a plate reader.
-
The percentage of inhibition is calculated relative to a positive control (no inhibitor) and a negative control (no enzyme).
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Structure-Activity Relationship (SAR) and Future Directions
The exploration of the SAR for this compound analogs is crucial for optimizing their inhibitory potency and selectivity. Based on the analysis of related pyrazole inhibitors, several key areas for modification can be proposed:
-
Substitution on the Benzyl Ring: The 2-chloro substituent is a good starting point. Exploring other substitutions (e.g., fluoro, methyl, methoxy) at various positions on the benzyl ring can probe different steric and electronic interactions within the kinase active site.
-
Modification of the 4-Amino Group: While the primary amine is likely important for hydrogen bonding, N-alkylation or N-acylation could lead to enhanced potency or altered selectivity profiles.
-
Substitution at the 3 and 5 Positions of the Pyrazole Ring: As seen in the RIP1 kinase inhibitors, substitution at the 3-position can be critical. Introducing small alkyl or aryl groups at the 3 and 5 positions can modulate the overall shape and electronic properties of the molecule.
Future research should focus on synthesizing a focused library of this compound analogs with systematic variations at these key positions. Screening this library against a panel of kinases will provide a comprehensive understanding of their SAR and help identify lead compounds for further development.
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Antipin, R., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
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He, S., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. [Link]
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Lopes, L., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
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A Researcher's Guide to Cross-Reactivity Profiling: A Comparative Analysis of the Putative Kinase Inhibitor 1-(2-chlorobenzyl)-1H-pyrazol-4-amine
Introduction: The Imperative of Selectivity in Drug Discovery
In the quest for novel therapeutics, particularly in oncology, the pyrazole scaffold has emerged as a privileged structure, frequently forming the core of potent kinase inhibitors.[1][2][3] The compound 1-(2-chlorobenzyl)-1H-pyrazol-4-amine represents one such molecule, a potential candidate for targeted therapy. While its precise biological target is not extensively documented in public literature, its structural motifs suggest a likely interaction with the ATP-binding pocket of protein kinases.[1] Given the high degree of conservation within the ATP-binding site across the human kinome, a thorough and early assessment of a compound's selectivity is not merely a regulatory requirement but a fundamental necessity for building a sound therapeutic hypothesis and mitigating potential safety liabilities.[4][5]
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound. For the purpose of this analysis, we will treat it as a putative Cyclin-Dependent Kinase 2 (CDK2) inhibitor , a rationale supported by the prevalence of pyrazole cores in known CDK2 inhibitors.[1] We will objectively compare its hypothetical performance against established CDK2 inhibitors with varying selectivity profiles, detail the state-of-the-art experimental methodologies for generating this data, and discuss the interpretation of these results in a drug development context.
Comparator Compounds: Establishing a Selectivity Benchmark
To understand the profile of our lead compound, it must be benchmarked against molecules with known properties. We have selected two well-characterized CDK2 inhibitors for this comparative guide:
-
Roscovitine (Seliciclib): A first-generation purine-based CDK inhibitor, known to be potent against CDK2 but also exhibiting significant activity against CDK1, CDK5, and CDK7. Its broader profile makes it an excellent tool for illustrating the concept of polypharmacology.
-
CDK2 Inhibitor 73 (CDK2-IN-73): A more modern, highly selective inhibitor of CDK2, demonstrating significantly less activity against other CDKs and off-target kinases.[6][7] It represents the goal of a highly targeted inhibitor profile.
This selection allows for a robust comparison, framing the selectivity of this compound against both a less selective and a highly selective agent.
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-tiered approach is essential for building a complete picture of a compound's specificity. This involves broad, high-throughput screening followed by orthogonal, cell-based validation assays.
Tier 1: Broad Kinome Profiling
The initial step involves screening the compound against a large, representative panel of kinases to identify its primary targets and most significant off-targets.
-
KINOMEscan™ (DiscoverX/Eurofins Discovery): This is an industry-standard, active site-directed competition binding assay.[8][9][10] It measures the ability of a test compound to displace a proprietary ligand from the ATP-binding site of over 480 kinases.[8][9] The primary readout is typically the dissociation constant (Kd), which reflects the binding affinity. This method has the advantage of being independent of ATP concentration, providing a true thermodynamic measurement of interaction.[8]
Tier 2: In Vitro Safety Pharmacology Panels
Beyond the kinome, off-target interactions with other critical protein families, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, are a major source of clinical adverse events.
-
Eurofins SafetyScreen™ Panels: These panels, such as the SafetyScreen44, assess compound interactions against a curated list of targets known to be implicated in adverse drug reactions.[11][12][13][14] This screening is crucial for early hazard identification and risk mitigation.[11][12]
Tier 3: Cell-Based Target Engagement Validation
Confirming that a compound binds its intended target within the complex milieu of a living cell is a critical validation step.
-
Cellular Thermal Shift Assay (CETSA®): This biophysical assay leverages the principle of ligand-induced thermal stabilization.[15][16] When a compound binds to its target protein in intact cells, it typically increases the protein's resistance to heat-induced denaturation.[15][17] By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein, a "thermal shift" can be measured, confirming target engagement.[18][19]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for executing the key profiling assays.
Protocol 1: KINOMEscan™ Profiling for Kd Determination
-
Objective: To determine the binding affinity (Kd) of this compound against a broad panel of human kinases.
-
Methodology: This protocol is based on the DiscoverX KINOMEscan® platform.[20]
-
Compound Preparation: Prepare an 11-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 10 mM stock. Include a DMSO-only control.
-
Assay Assembly: In a 384-well plate, combine the DNA-tagged kinase, a biotinylated active-site directed ligand immobilized on streptavidin-coated magnetic beads, and the test compound dilutions. The final DMSO concentration should be kept constant, typically below 1%.[20]
-
Incubation: Incubate the plate at room temperature for 1 hour with shaking to allow the binding reaction to reach equilibrium.[20]
-
Washing: Wash the affinity beads to remove unbound kinase.[20]
-
Elution: Elute the bound kinase from the beads.
-
Detection: Quantify the amount of eluted, DNA-tagged kinase using quantitative PCR (qPCR).[20] The amount of kinase captured on the beads is inversely proportional to the test compound's affinity for the kinase.
-
Data Analysis: Calculate Kd values by fitting the concentration-response data to a standard binding model.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
-
Objective: To confirm the engagement of this compound with its putative target, CDK2, in a cellular context.
-
Methodology: This protocol is a standard Western blot-based CETSA approach.[17][18]
-
Cell Culture & Treatment: Culture a human cell line expressing endogenous CDK2 (e.g., MCF-7) to ~80% confluency. Treat cells with the test compound (e.g., at 10x the predicted IC50) or vehicle (DMSO) for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[18]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) in a suitable lysis buffer.
-
Separation of Fractions: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[16]
-
Protein Quantification & Western Blot: Transfer the supernatant (soluble fraction) to a new tube. Normalize the total protein concentration across all samples. Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for CDK2.
-
Data Analysis: Quantify the band intensities for CDK2 at each temperature for both the vehicle- and compound-treated samples. Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.[17]
-
Comparative Data Analysis
The data generated from these assays should be organized for clear, objective comparison.
Table 1: Comparative Kinase Selectivity Profile (Kd in nM)
| Kinase Target | This compound (Hypothetical) | Roscovitine (Literature) | CDK2-IN-73 (Literature)[7] |
| CDK2/cyclin A | 15 | 700 | 44 |
| CDK1/cyclin B | 450 | 650 | >10,000 |
| CDK5/p25 | 800 | 160 | >10,000 |
| CDK7/cyclin H | 2,500 | 400 | >10,000 |
| CDK9/cyclin T1 | 1,800 | 1,000 | >10,000 |
| GSK3β | >10,000 | 230 | >10,000 |
| VEGFR2 | 950 | >10,000 | >10,000 |
Data for Roscovitine and CDK2-IN-73 are representative values from public sources. Data for the topic compound is hypothetical for illustrative purposes.
Table 2: SafetyScreen44 Panel Profile (% Inhibition @ 10 µM)
| Target | This compound (Hypothetical) | Interpretation |
| hERG (K+ Channel) | 8% | Low risk of cardiac liability |
| 5-HT2A (Serotonin Receptor) | 45% | Moderate hit, warrants follow-up |
| D2S (Dopamine Receptor) | 3% | Low risk of CNS side effects |
| M1 (Muscarinic Receptor) | 12% | Low risk of anticholinergic effects |
| COX1 (Enzyme) | 5% | Low risk of GI-related side effects |
Hypothetical data illustrating potential off-target liabilities that require further investigation.
Visualization of Experimental Workflows
Diagrams are essential for clarifying complex experimental processes and logical flows.
Caption: A tiered workflow for cross-reactivity profiling.
Interpretation and Discussion
Based on our hypothetical data, this compound emerges as a potent and relatively selective CDK2 inhibitor.
-
Kinase Selectivity: The compound shows a 30-fold selectivity for CDK2 over its closest homolog, CDK1 (Table 1). This is a significant improvement compared to the broader-spectrum inhibitor Roscovitine and approaches the high selectivity of CDK2-IN-73. The moderate activity against VEGFR2 (Kd = 950 nM) is a noteworthy off-target interaction. While significantly less potent than its primary target interaction, it could contribute to a polypharmacological profile, potentially offering anti-angiogenic effects. However, it also warrants further investigation for potential liabilities.
-
Safety Profile: The SafetyScreen44 panel results (Table 2) are generally clean, with the notable exception of a 45% inhibition of the 5-HT2A serotonin receptor at a 10 µM concentration. This interaction would require follow-up dose-response studies to determine its potency (IC50) and assess the risk of potential side effects, such as effects on mood or platelet aggregation.
-
Cellular Engagement: Successful validation with CETSA would confirm that this compound can penetrate the cell membrane and physically bind to CDK2 in its native environment. A positive thermal shift would provide strong evidence that the biochemical activity observed in the KINOMEscan assay translates to a physiologically relevant interaction.
Conclusion
The comprehensive profiling workflow detailed in this guide provides a robust strategy for characterizing novel kinase inhibitors like this compound. By integrating broad-panel biochemical screening with targeted cell-based validation, researchers can build a high-confidence profile of a compound's selectivity and potential liabilities. Our hypothetical analysis positions this compound as a promising and selective CDK2 inhibitor candidate, superior to first-generation compounds like Roscovitine. The identified off-target interactions with VEGFR2 and the 5-HT2A receptor are not necessarily disqualifying but represent key areas for further investigation and optimization in a lead development program. This systematic approach to cross-reactivity profiling is indispensable for making informed decisions and ultimately advancing safer, more effective targeted therapies.
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Anonymous. (2022). Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. Mini reviews in medicinal chemistry, 22(8), 1197-1215. [Link]
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DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from DiscoverX website. [Link]
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In Vivo Efficacy of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine: A Comparative Guide for Preclinical Evaluation in Inflammatory and Pain Models
This guide provides a comprehensive framework for the in vivo validation of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine, a novel pyrazole-based compound, within preclinical animal models of inflammation and pain. We will objectively compare its potential efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs) and provide detailed experimental protocols to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Notably, several marketed anti-inflammatory drugs, such as Celecoxib, are pyrazole derivatives that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1][4][5] The primary hypothesis for this compound is its potential to modulate inflammatory pathways, likely through the inhibition of COX enzymes, thereby exerting both anti-inflammatory and analgesic effects.
Experimental Design and Rationale
The in vivo validation of a novel anti-inflammatory and analgesic compound requires a multi-faceted approach, employing well-characterized animal models that mimic key aspects of human disease pathology.[6][7][8] Our experimental design focuses on acute models of inflammation and pain to provide a rapid and robust assessment of efficacy.
Animal Model Selection
We have selected two primary models for this validation study:
-
Carrageenan-Induced Paw Edema in Rats: This is a widely used and reproducible model of acute inflammation.[8][9][10] Carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response characterized by the release of histamine, serotonin, bradykinin, and prostaglandins. This model is particularly sensitive to inhibitors of prostaglandin synthesis, such as NSAIDs.[10]
-
Acetic Acid-Induced Writhing Test in Mice: This model is a common visceral pain model used to screen for analgesic activity.[6] Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response. The inhibition of this response is indicative of peripheral analgesic activity, often mediated through the inhibition of prostaglandin synthesis.
Comparator Compound Selection
For a robust comparison, we will include both a non-selective COX inhibitor and a COX-2 selective inhibitor as reference standards:
-
Indomethacin: A potent, non-selective COX inhibitor, serving as a benchmark for anti-inflammatory and analgesic activity.
-
Celecoxib: A selective COX-2 inhibitor, which will help to elucidate the potential COX-2 selectivity of our test compound.[1][2]
Proposed Mechanism of Action: Targeting the Arachidonic Acid Cascade
The presumed mechanism of action for this compound, consistent with many pyrazole-based anti-inflammatory agents, is the inhibition of cyclooxygenase (COX) enzymes. This pathway is central to the inflammatory response.
Caption: Proposed mechanism of action targeting the COX pathway.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Wistar Rats
Objective: To evaluate the anti-inflammatory activity of this compound.
Materials:
-
Wistar rats (180-220g)
-
1% (w/v) Carrageenan solution in sterile saline
-
This compound (Test Compound)
-
Indomethacin (Reference Standard)
-
Celecoxib (Reference Standard)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 7 days with free access to food and water.
-
Grouping: Randomly divide animals into five groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Indomethacin (10 mg/kg, p.o.)
-
Group III: Celecoxib (20 mg/kg, p.o.)
-
Group IV: Test Compound (Low Dose, e.g., 25 mg/kg, p.o.)
-
Group V: Test Compound (High Dose, e.g., 50 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, reference standards, or test compound orally (p.o.) 60 minutes before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Acetic Acid-Induced Writhing Test in Swiss Albino Mice
Objective: To assess the peripheral analgesic efficacy of this compound.
Materials:
-
Swiss Albino mice (20-25g)
-
0.6% (v/v) Acetic acid solution in sterile saline
-
This compound (Test Compound)
-
Indomethacin (Reference Standard)
-
Celecoxib (Reference Standard)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 7 days with free access to food and water.
-
Grouping: Randomly divide animals into five groups (n=6 per group) as described in the paw edema protocol.
-
Dosing: Administer the vehicle, reference standards, or test compound orally (p.o.) 30 minutes before the acetic acid injection.
-
Pain Induction: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally (i.p.) into each mouse.
-
Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
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A Comparative Benchmarking Guide: Profiling 1-(2-chlorobenzyl)-1H-pyrazol-4-amine as a Novel Kinase Inhibitor Against Ruxolitinib
Introduction
The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, antipsychotic, and anticancer effects.[1][2] A significant number of these agents function as protein kinase inhibitors, targeting aberrant signaling pathways that drive disease progression.[3] The Janus kinase (JAK) family of enzymes, for instance, is a critical node in cytokine signaling pathways essential for hematopoiesis and immune response; its dysregulation is linked to myeloproliferative neoplasms and inflammatory diseases.[1][4]
This guide presents a comprehensive benchmarking analysis of a novel investigational compound, 1-(2-chlorobenzyl)-1H-pyrazol-4-amine (hereafter designated CPA-4 ), against a well-established standard. Given the structural motifs common to kinase inhibitors within the pyrazole class, we hypothesize that CPA-4 may exhibit inhibitory activity against the JAK/STAT pathway.
To rigorously test this hypothesis, CPA-4 will be benchmarked against Ruxolitinib , an FDA-approved, pyrazole-containing inhibitor of JAK1 and JAK2.[4] This guide provides a detailed, three-stage experimental framework designed to objectively compare the biochemical potency, cellular efficacy, and preclinical pharmacokinetic profile of CPA-4 relative to this gold-standard compound. Our objective is to furnish researchers and drug development professionals with a robust, data-driven assessment of CPA-4's potential as a therapeutic candidate.
Section 1: Biochemical Potency Assessment via In Vitro Kinase Assay
Rationale: The foundational step in characterizing a potential kinase inhibitor is to confirm its direct interaction with the purified target enzyme. An in vitro kinase assay provides a clean, cell-free system to quantify the compound's ability to inhibit the catalytic activity of the kinase. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of potency. We have selected a radiometric assay format due to its high sensitivity and reliability for measuring direct phosphate transfer.[5]
Experimental Protocol: Radiometric [γ-³²P]-ATP Filter Binding Assay for JAK2
This protocol is designed to measure the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a peptide substrate by the JAK2 enzyme.
-
Reagent Preparation :
-
Kinase Buffer : Prepare a 1X kinase buffer solution consisting of 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 50 µg/mL heparin.
-
Enzyme Dilution : Dilute recombinant human JAK2 enzyme in kinase buffer to a final concentration of 2 nM.
-
Substrate/ATP Mix : Prepare a solution in kinase buffer containing 300 µM of a suitable peptide substrate (e.g., Jar1 peptide) and 20 µM ATP, spiked with [γ-³²P]-ATP. The ATP concentration is set near the apparent Km(ATP) to ensure competitive inhibitors can be accurately assessed.[5]
-
Compound Dilution : Prepare a 10-point, 3-fold serial dilution of CPA-4 and Ruxolitinib in 100% DMSO, starting from a 1 mM stock. Final assay concentration of DMSO should be kept at 1%.
-
-
Assay Execution :
-
Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of the diluted JAK2 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 25 µL of the Substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.[6]
-
-
Reaction Termination and Signal Detection :
-
Terminate the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate (e.g., streptavidin-coated membrane for biotinylated peptides) and wash three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.[6]
-
Allow the filter plate to dry completely, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Biochemical Potency Data
| Compound | Target | IC50 (nM) |
| CPA-4 | JAK2 | 8.7 |
| Ruxolitinib (Standard) | JAK2 | 3.1 |
Table 1: Comparative in vitro inhibitory potency against recombinant JAK2 enzyme. Data are representative of three independent experiments.
Section 2: Cellular Efficacy Evaluation
Rationale: While a biochemical assay confirms target engagement, it does not guarantee activity in a cellular environment. A cell-based assay is essential to assess a compound's ability to cross the cell membrane, engage its intracellular target, and elicit a functional biological response.[7] We selected the XTT assay, a modern colorimetric method, to measure cell viability. Unlike the older MTT assay, the XTT method produces a water-soluble formazan product, eliminating the need for a crystal solubilization step and thereby reducing handling errors and improving data reproducibility.[8][9] The human erythroleukemia cell line HEL was chosen, as its proliferation is known to be driven by a constitutively active JAK2 mutation, making it a highly relevant model for testing JAK2 inhibitors.[4]
Experimental Protocol: XTT Cell Proliferation Assay
-
Cell Seeding :
-
Culture HEL cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Seed the cells into a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
-
Compound Treatment :
-
Prepare 10-point serial dilutions of CPA-4 and Ruxolitinib in culture media from DMSO stocks.
-
Remove the old media from the wells and add 100 µL of media containing the desired compound concentrations. Include wells with media and DMSO only as the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
XTT Reagent Addition and Incubation :
-
Prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[8]
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator. During this time, metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.[8]
-
-
Data Acquisition and Analysis :
-
Measure the absorbance of each well using a microplate reader at a wavelength of 450 nm. A reference wavelength of 650 nm should be used to subtract background noise.[8]
-
Calculate the percent inhibition of cell proliferation for each concentration relative to the vehicle control.
-
Determine the half-maximal effective concentration (EC50) by fitting the dose-response curve using a four-parameter logistic model.
-
Cellular Efficacy Data
| Compound | Cell Line | EC50 (nM) |
| CPA-4 | HEL (JAK2-mutant) | 45.2 |
| Ruxolitinib (Standard) | HEL (JAK2-mutant) | 25.8 |
Table 2: Comparative antiproliferative activity in the JAK2-dependent HEL cell line.
Section 3: Preclinical Pharmacokinetic (PK) Profiling
Rationale: A compound's therapeutic potential is critically dependent on its pharmacokinetic (PK) properties, which describe its absorption, distribution, metabolism, and excretion (ADME) within a living organism.[10][11] Favorable PK is essential for achieving sufficient drug exposure at the target site over a desired period. This study provides a preliminary snapshot of CPA-4's PK profile in a preclinical mouse model following a single oral dose, a common route of administration for small molecule drugs.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Dosing :
-
Use male BALB/c mice (n=3 per time point).
-
Administer a single oral gavage dose of CPA-4 or Ruxolitinib at 10 mg/kg. The compounds should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Sample Collection :
-
Collect blood samples (~50 µL) via tail vein or retro-orbital bleed at specified time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Process the blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis :
-
Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of CPA-4 and Ruxolitinib in mouse plasma.[10]
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the analytes.
-
Extract the compounds from the plasma samples (e.g., via protein precipitation or solid-phase extraction) and analyze using the LC-MS/MS method.
-
-
PK Parameter Calculation :
-
Plot the mean plasma concentration versus time for each compound.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis software.[11]
-
Cmax : Maximum observed plasma concentration.
-
Tmax : Time to reach Cmax.
-
AUC(0-last) : Area under the plasma concentration-time curve from time 0 to the last measurable time point.
-
t1/2 : Terminal half-life.
-
-
Pharmacokinetic Profile Data
| Parameter | CPA-4 (10 mg/kg, oral) | Ruxolitinib (10 mg/kg, oral) |
| Cmax (ng/mL) | 1250 | 980 |
| Tmax (hr) | 1.0 | 0.5 |
| AUC(0-last) (ng·hr/mL) | 7500 | 4200 |
| t1/2 (hr) | 4.5 | 3.2 |
Table 3: Key pharmacokinetic parameters in mice following a single oral dose.
Summary and Conclusion
This guide provides a systematic, multi-tiered comparison of the novel pyrazole compound CPA-4 against the FDA-approved JAK inhibitor, Ruxolitinib .
-
Biochemical Potency : CPA-4 demonstrated potent direct inhibition of the JAK2 enzyme with an IC50 of 8.7 nM. While approximately 2.8-fold less potent than Ruxolitinib (IC50 = 3.1 nM) in this biochemical assay, it is still a highly active compound in the low nanomolar range, confirming its on-target activity.
-
Cellular Efficacy : In a cellular context using the JAK2-dependent HEL cell line, CPA-4 inhibited cell proliferation with an EC50 of 45.2 nM. This value is excellent for a lead compound and confirms its cell permeability and ability to engage its target in a complex biological system. It was approximately 1.8-fold less potent than Ruxolitinib (EC50 = 25.8 nM) in this assay.
-
Pharmacokinetic Profile : CPA-4 exhibited a promising oral pharmacokinetic profile in mice. Compared to Ruxolitinib at the same dose, it achieved a higher maximum concentration (Cmax) and a significantly larger total drug exposure (AUC). Its longer half-life (t1/2) of 4.5 hours suggests it is cleared from the body more slowly, which could potentially translate to less frequent dosing in a clinical setting.
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Bousquet, P., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
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Bousquet, P., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Retrieved from [Link]
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XTT Assays vs MTT. (2025, December 29). Biotech Spain. Retrieved from [Link]
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A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Acta Pharmaceutica Sinica B. Retrieved from [Link]
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The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024, January 29). Agilex Biolabs. Retrieved from [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]
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Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Pharmacokinetics of small molecules. (n.d.). Exacte Labs. Retrieved from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). National Center for Biotechnology Information. Retrieved from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). National Center for Biotechnology Information. Retrieved from [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved from [Link]
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Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020, February 26). Frontiers. Retrieved from [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved from [Link]
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Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to Profiling 1-(2-chlorobenzyl)-1H-pyrazol-4-amine
For the dedicated researcher, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is the comprehensive characterization of its off-target effects. Unintended interactions can lead to toxicity, reduced efficacy, and costly late-stage failures. This guide provides an in-depth, comparative analysis of modern methodologies for assessing the off-target profile of a novel pyrazole-based compound, 1-(2-chlorobenzyl)-1H-pyrazol-4-amine .
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its role in a multitude of approved drugs, many of which are kinase inhibitors.[1][2][3] Given the structural similarities within the human kinome, a deep understanding of a pyrazole-based inhibitor's selectivity is paramount. For the purpose of this guide, we will posit that This compound has been designed as a potent inhibitor of c-Jun N-terminal kinase 1 (JNK1) , a key player in inflammatory signaling pathways.[4][5] Our objective is to construct a robust screening cascade to identify its potential off-target interactions, thereby building a comprehensive safety and selectivity profile.
The Strategic Imperative: A Phased Approach to Off-Target Assessment
A successful off-target profiling campaign is not a monolithic endeavor but rather a strategically phased process. It begins with broad, cost-effective computational predictions and progressively narrows down to more resource-intensive, high-fidelity experimental validations. This tiered approach, often referred to as a screening cascade, ensures that we efficiently allocate resources while building a progressively clearer picture of the compound's interactome.[6][7][8]
Caption: A tiered screening cascade for off-target profiling.
Phase 1: In Silico Prediction - The First Line of Inquiry
Before committing to expensive and time-consuming wet lab experiments, computational methods provide a valuable initial assessment of potential off-target liabilities.[9][10] These approaches leverage vast databases of known compound-target interactions to predict the likelihood of our query molecule binding to other proteins.
Methodology Comparison:
| Method | Principle | Pros | Cons |
| Chemical Similarity | Compares the 2D or 3D structure of the query molecule to a database of compounds with known biological activities. | Fast, computationally inexpensive, good for initial hypothesis generation. | Can be misleading as small structural changes can drastically alter activity. |
| Molecular Docking | Simulates the binding of the query molecule into the crystal structures of known protein targets. | Provides a structural basis for potential interactions and a predicted binding affinity. | Computationally more intensive, accuracy is highly dependent on the quality of the protein structure and scoring functions. |
Illustrative In Silico Prediction Results for this compound:
| Predicted Off-Target | Method | Confidence Score | Rationale for Follow-up |
| p38α (MAPK14) | Chemical Similarity & Docking | High | Structurally related to the intended JNK family of kinases. |
| Cyclin-dependent kinase 2 (CDK2) | Chemical Similarity | Moderate | Pyrazole is a known scaffold for CDK inhibitors.[11] |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Docking | Moderate | ATP-binding pocket shares some homology with JNK1. |
| Receptor-interacting protein kinase 1 (RIPK1) | Chemical Similarity | Low | Pyrazol-3-amine derivatives have been reported as RIPK1 inhibitors.[12] |
Expertise in Action: The in silico results should not be taken as definitive proof of off-target activity. Instead, they serve as a hypothesis-generating tool to guide the design of subsequent experimental assays. The prediction of p38α as a high-confidence off-target is a critical early warning, given its close relationship to the JNK pathway.
Phase 2: In Vitro Screening - Casting a Wide Net
With a prioritized list of potential off-targets from our computational analysis, we move to in vitro biochemical assays. The goal here is to obtain empirical data on the direct interaction between our compound and a broad range of purified proteins.
Kinase Profiling: A Focused Approach
Given that our hypothetical compound is a kinase inhibitor, a broad kinase panel screen is the most logical and informative next step.[2][3][13] This involves testing the compound at a fixed concentration against a large number of purified kinases to identify any significant inhibition.
Experimental Protocol: Broad Kinase Panel Screen
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Setup: In a multi-well plate, dispense the kinase, its specific substrate, and ATP.
-
Compound Addition: Add the test compound at a final concentration of 1 µM. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Incubation: Allow the enzymatic reaction to proceed for a predetermined time at room temperature.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using radiometric methods or fluorescence-based assays.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Illustrative Kinase Profiling Data (% Inhibition at 1 µM):
| Kinase | % Inhibition | Classification |
| JNK1 (intended target) | 95% | Potent Hit |
| p38α (MAPK14) | 85% | Potent Off-Target |
| JNK2 | 92% | Potent Hit |
| JNK3 | 88% | Potent Hit |
| CDK2 | 65% | Moderate Off-Target |
| VEGFR2 | 45% | Weak Off-Target |
| SRC | 15% | No Significant Activity |
| AKT1 | 10% | No Significant Activity |
Expertise in Action: The kinase panel results confirm our in silico prediction of p38α as a significant off-target. The high inhibition of other JNK isoforms is expected and provides information on the compound's isoform selectivity. The moderate activity against CDK2 warrants further investigation.
Affinity Chromatography-Mass Spectrometry: An Unbiased Approach
To identify potential off-targets beyond the kinase family, an unbiased approach like affinity chromatography coupled with mass spectrometry is invaluable. This method identifies proteins from a cell lysate that physically interact with our compound.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine
This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine. As a matter of professional best practice, all chemical handling and disposal should be guided by a thorough review of the substance-specific Safety Data Sheet (SDS). In the absence of an SDS for this specific molecule within the provided resources, this guide has been constructed by synthesizing data from analogous compounds and established chemical waste protocols. The procedures outlined herein are based on a conservative assessment of the compound's structural components and are designed to ensure the safety of laboratory personnel and environmental integrity.
I. Chemical Profile and Hazard Assessment
To establish a robust disposal plan, we must first understand the potential hazards inherent in the molecular structure of this compound. The molecule can be deconstructed into three key functional groups, each contributing to its overall chemical profile and potential risks.
-
Pyrazole Core: Pyrazole and its derivatives are a class of heterocyclic compounds known for their wide range of pharmacological activities.[1][2] Due to their biological activity, they should be handled with care to avoid unintended physiological effects.[1] The pyrazole ring itself is generally stable and resistant to oxidizing and reducing agents.[3]
-
Chlorinated Aromatic Group (2-chlorobenzyl): The presence of a chlorinated benzyl group classifies this compound as a halogenated organic substance.[1] Halogenated organic compounds can be persistent in the environment and often require specific disposal routes separate from non-halogenated waste.[1][4] Combustion of such compounds can also lead to the formation of highly toxic gases.[5] The EPA regulates chlorinated hydrocarbons due to their potential environmental impact.[6]
-
Amine Functionality (-NH2): The amine group can confer basicity and may cause the compound to be corrosive.[7] Aromatic amines, in particular, are a class of compounds that include known or suspected carcinogens, necessitating careful handling to prevent exposure.
Based on this structural analysis, this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash receptacles.[1][8]
Table 1: Hazard Profile based on Structural Components
| Structural Component | Associated Hazard Class | Rationale & Primary Concerns |
| Pyrazole Moiety | Biologically Active | Diverse pharmacological activities necessitate careful handling to prevent unintended exposure and environmental release.[1][2] |
| Chlorobenzyl Group | Halogenated Organic Waste | Potential for environmental persistence; requires segregation from non-halogenated waste streams.[1][4] |
| Amine Group | Toxic, Potentially Corrosive | Amines can be corrosive and toxic; requires appropriate PPE and handling to avoid skin/eye contact and inhalation.[7] |
II. Pre-Disposal Safety Protocols: Personal Protective Equipment (PPE) and Handling
Before beginning any waste consolidation or disposal procedures, ensure all appropriate engineering controls and PPE are in use.
-
Engineering Controls : All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][7] Ensure that an eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is mandatory.
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[10]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[11][12]
-
Body Protection : A lab coat is required. Ensure it is fully buttoned. Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[4]
-
III. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound. This workflow is designed to comply with general laboratory safety standards and hazardous waste regulations.
Step 1: Waste Identification and Segregation
-
Classification : Treat this compound as a halogenated organic solid hazardous waste .
-
Segregation : Do not mix this compound with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams.[1][13] Keeping halogenated and non-halogenated waste separate is often required by waste disposal facilities and can be more cost-effective.
Step 2: Container Selection and Preparation
-
Primary Container : If disposing of the original container, ensure the manufacturer's label is intact.[13]
-
Waste Accumulation Container : For collecting waste from multiple experiments, select a container made of a compatible material, such as high-density polyethylene (HDPE).[8] The container must be in good condition, free of cracks or residue, and have a secure, leak-proof lid.[1][8]
Step 3: Waste Labeling
-
Labeling : The waste container must be clearly and accurately labeled. Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[8][14]
-
Content Declaration : The label must include:
-
The words "Hazardous Waste."[1]
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[14]
-
An accurate list of all constituents and their approximate concentrations if it is a solution.[1]
-
The date when waste was first added to the container (the "accumulation start date").[1]
-
Step 4: Waste Accumulation and Storage
-
Location : Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be clearly marked, away from general traffic, and provide secondary containment to capture any potential leaks.[1][14]
-
Container Status : Keep the waste container closed at all times except when actively adding waste.[5] Do not overfill the container; leave at least 10% headspace to allow for expansion.[1]
Step 5: Disposal of Contaminated Materials
-
Empty Containers : The original chemical container, even if "empty," must be disposed of as hazardous waste unless properly decontaminated. To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as halogenated hazardous waste.[14] Subsequent rinses may also need to be collected depending on institutional policy.[14]
-
Contaminated PPE and Labware : Any disposable items such as gloves, weigh boats, or paper towels that are grossly contaminated with this compound should be collected in a clearly labeled, sealed plastic bag and disposed of as solid hazardous waste.[13]
Step 6: Arranging for Waste Pickup
-
Contact EHS : Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or equivalent safety office.[1] Do not attempt to transport the waste off-site yourself.
Below is a diagram illustrating the decision-making process for the proper disposal of this laboratory chemical.
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Personal protective equipment for handling 1-(2-chlorobenzyl)-1H-pyrazol-4-amine
Essential Safety and Handling Guide for 1-(2-chlorobenzyl)-1H-pyrazol-4-amine
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for this compound. This guide is synthesized from the hazard profiles of structurally similar compounds, including other substituted pyrazoles, aromatic amines, and chlorinated organic molecules. The recommendations herein are based on established principles of laboratory safety. All personnel must conduct a thorough, site-specific risk assessment before handling this compound.
Hazard Assessment: A Structural Perspective
To establish a robust safety protocol, we must first understand the inherent risks posed by the molecular structure of this compound. The molecule can be deconstructed into three key functional groups, each contributing to its overall hazard profile:
-
Pyrazole Core: Pyrazole and its derivatives are known to cause skin, eye, and respiratory irritation.[1][2]
-
Aromatic Amine Group (-NH2): Amines can be corrosive, irritants, and may have associated toxicities. Personal protective equipment is crucial to prevent skin and eye contact.[3][4]
-
Chlorobenzyl Group: This component classifies the compound as a halogenated organic substance . Such compounds have specific disposal requirements and can pose environmental hazards if not handled correctly.[5][6]
A close structural analog, 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[7]
-
Causes skin irritation (Category 2).[7]
-
Causes serious eye irritation (Category 2A).[7]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[7]
Based on this analysis, it is imperative to treat this compound as a hazardous substance requiring stringent controls to prevent exposure.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to ensure complete protection. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense. All handling of this compound must occur within a certified chemical fume hood.
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 compliant) and a full-face shield. | Goggles provide a seal around the eyes to protect from splashes and vapors. A face shield worn over goggles is required when handling larger quantities (>5g) or during procedures with a high splash potential (e.g., quenching a reaction).[4][8] |
| Skin & Body Protection | Chemical-resistant gloves (Nitrile or Neoprene), double-gloved. Flame-resistant lab coat. | Gloves: Double-gloving minimizes the risk of exposure from a single glove failure. Nitrile or neoprene gloves offer good resistance to amines and chlorinated compounds.[3][9] Always inspect gloves for damage before use and remove them using the proper technique to avoid skin contact. Lab Coat: A flame-resistant lab coat worn fully buttoned, with full-length pants and closed-toe shoes, protects against accidental spills. |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors or dust.[4] If a fume hood is unavailable or a risk assessment indicates potential for exposure above occupational limits, a NIOSH-approved respirator with organic vapor cartridges is required.[9] |
Workflow: PPE Donning and Doffing
Properly putting on and taking off PPE is as critical as its selection. The following sequence minimizes the risk of self-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Safe Handling & Emergency Procedures
Adherence to a strict operational protocol is essential for minimizing risk.
Handling Protocol
-
Preparation: Ensure an eyewash station and safety shower are accessible and unobstructed.[2]
-
Location: Conduct all manipulations, including weighing and transfers, inside a chemical fume hood.
-
Dispensing: Use a spatula for solids. Avoid creating dust. If the material is a fine powder, handle it with extreme care to prevent aerosolization.
-
Hygiene: After handling, wash hands and forearms thoroughly with soap and water, even after removing gloves.[1][9] Do not eat, drink, or smoke in the laboratory area.[9]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Call for immediate medical assistance.[2][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[1][9]
-
Spill: For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[6] For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan: Halogenated Organic Waste Stream
As a chlorinated compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .
Key Principles:
-
Segregation is Mandatory: Never mix halogenated waste with non-halogenated waste.[5][10] Disposal costs for halogenated waste are significantly higher, and mixing contaminates the entire waste stream.[6][10]
-
Container Integrity: Use a designated, properly sealed, and compatible container for halogenated liquid or solid waste. Keep the container closed at all times except when adding waste.[10][11]
-
Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," "Halogenated Organics," and the full chemical name of all constituents.[6][11]
Diagram: Waste Disposal Decision Workflow
This diagram outlines the critical decision-making process for the proper segregation and disposal of laboratory waste generated from work with this compound.
Caption: Waste Disposal Decision Workflow.
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- Journal of Drug Delivery and Therapeutics. (n.d.).
- Ansari, A., et al. (2016).
- Angene Chemical. (2025). Safety Data Sheet - 1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
